5-(4-Methylpiperazin-1-yl)-1H-indole
Description
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412049-06-0 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-1H-indole
Abstract
5-(4-Methylpiperazin-1-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, combining the privileged indole scaffold with the bioavailability-enhancing methylpiperazine moiety, makes it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its comprehensive characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.
Chemical Identity and Core Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 412049-06-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2][4] |
| SMILES | CN1CCN(CC1)C1=CC2=C(NC=C2)C=C1 | [4][5] |
| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N |[1][3] |
Essential Physicochemical Parameters: Protocols & Rationale
Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for developing viable formulations. The following sections detail the experimental determination of these critical parameters.
Melting Point and Thermal Behavior
Expertise & Rationale: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides richer, quantitative data on thermal events such as phase transitions, decomposition, and polymorphic behavior.
Experimental Protocol: Melting Point Determination by DSC
-
Instrumentation: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.
-
Hermetic Sealing: Crimp the pan to create a hermetic seal, preventing sublimation or evaporation.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The peak area can be integrated to determine the heat of fusion (ΔHfus).
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can terminate the development of an otherwise promising compound. We describe a High-Throughput Screening (HTS)-compatible kinetic solubility assay, which is ideal for early-stage discovery, and a more rigorous thermodynamic solubility assay for later-stage development.
Experimental Protocol: Kinetic Solubility by HPLC-UV
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by a rapid gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Compare the peak area of the sample to a calibration curve prepared from the DMSO stock to determine the concentration of the soluble compound.
Dissociation Constant (pKa)
Expertise & Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This compound has three nitrogen atoms—the indole nitrogen and two within the piperazine ring—that can be protonated. Knowing the pKa values is essential for predicting solubility, permeability across biological membranes, and receptor binding interactions. Potentiometric titration is the gold-standard method for its direct and accurate determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.
-
Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water, often with a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.
-
Titration:
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa values of the basic centers.
-
Subsequently, titrate with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic centers (the indole NH is weakly acidic).
-
-
Data Analysis: The pKa values are determined from the inflection points of the titration curve using the instrument's software. Multiple pKa values corresponding to the different nitrogen atoms are expected.
Lipophilicity (LogP and LogD)
Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH (typically 7.4), accounting for both neutral and ionized forms. The shake-flask method is the traditional and most reliable technique.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by shaking them together overnight and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the pre-saturated aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously shake the mixture for 1-2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation:
-
LogP (or LogD) = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Analytical Characterization: Structure, Purity, and Identity
A suite of analytical techniques is required to confirm the structure, assess the purity, and verify the identity of this compound.
Workflow for Comprehensive Analysis
The logical flow for a full analytical characterization ensures that each technique builds upon the last, from initial purity assessment to definitive structural confirmation.
Caption: Workflow for the comprehensive analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the indole ring.
-
Indole NH (δ 8.0-9.0 ppm): A characteristically broad singlet, which can be exchanged with D₂O.
-
Piperazine ring protons (δ 2.5-3.5 ppm): A series of multiplets corresponding to the four sets of methylene protons.
-
N-Methyl group (δ ~2.3 ppm): A sharp singlet integrating to 3 protons.
-
-
¹³C NMR:
-
Aromatic carbons (δ 100-150 ppm): Signals for the 8 carbons of the indole core.
-
Piperazine carbons (δ 45-60 ppm): Signals for the piperazine ring carbons.
-
N-Methyl carbon (δ ~45 ppm): Signal for the methyl group.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.
-
Referencing: Reference spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Results:
-
Low-Resolution MS (LC-MS): An electrospray ionization (ESI) mass spectrum in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 216.3.
-
High-Resolution MS (HRMS): The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value (C₁₃H₁₈N₃⁺ = 216.1495).
Experimental Protocol: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any impurities.
-
MS Parameters: Operate the ESI source in positive ion mode, scanning a mass range of m/z 100-500.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Expected Absorption Bands:
-
~3400 cm⁻¹: N-H stretch (indole).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretch (piperazine and methyl).
-
~1600-1450 cm⁻¹: C=C aromatic ring stretches.
-
~1350-1250 cm⁻¹: C-N stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
Chemical Stability Profile
Expertise & Rationale: Assessing the stability of a compound under stress conditions is a regulatory requirement and is critical for determining appropriate storage conditions and shelf-life.[6] A forced degradation study purposefully degrades the sample to identify potential degradation products and establish stability-indicating analytical methods. The indole nucleus can be susceptible to oxidation, while the overall molecule may be sensitive to pH and light.[6]
Caption: A typical workflow for a forced degradation (stress testing) study.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at 80°C.
-
Photostability: Expose the solution to light as specified by ICH Q1B guidelines.
-
-
Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method. Use LC-MS to obtain mass information on any new peaks that appear, corresponding to degradation products.
-
Handling and Storage: Based on stability data, recommended storage is in a dry, dark place at room temperature to minimize degradation.[2][4]
Conclusion
This compound is a compound with significant potential in pharmaceutical research. A thorough and systematic characterization of its physicochemical properties, as detailed in this guide, is a non-negotiable prerequisite for its successful application. The protocols and rationale provided herein establish a robust framework for generating the high-quality, reliable data needed to support discovery and development efforts, ensuring that decisions are based on a sound scientific understanding of the molecule's fundamental behavior.
References
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1H-Indole, 5-(4-methyl-1-piperazinyl)-. Ivy Fine Chemicals. [Link]
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This compound. MySkinRecipes. [Link]
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Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. [Link]
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- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-1H-indole (CAS 412049-06-0)
A Core Scaffold for Modern Drug Discovery
Section 1: Introduction and Strategic Significance
5-(4-Methylpiperazin-1-yl)-1H-indole is a heterocyclic chemical compound of significant interest to the medicinal chemistry and drug development communities.[1] Structurally, it integrates two highly valuable pharmacophores: a privileged indole nucleus and a methylpiperazine substituent. The indole scaffold is a cornerstone in pharmaceutical development, recognized for its diverse biological activities and presence in numerous approved drugs.[1][2] Simultaneously, the N-methylpiperazine moiety is a classic "medicinal chemistry handle" frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and establish critical interactions with biological targets.[3]
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block.[1] Its primary utility lies in the synthesis of more complex molecules, particularly as a key intermediate for potent and selective inhibitors of protein kinases—a major class of targets in oncology and inflammation research.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and strategic application in the design of next-generation therapeutics.
Section 2: Physicochemical and Spectroscopic Profile
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 412049-06-0 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Typically a solid (powder/crystals) | N/A |
| Purity | ≥95% (Commercial Grade) | [6][7] |
| Storage | Room temperature, dry and sealed from light | [7] |
| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N | [6] |
Spectroscopic Hallmarks:
-
¹H NMR: Expected signals would include aromatic protons on the indole ring, distinct methylene proton signals from the piperazine ring (typically two triplets), a singlet for the N-methyl group, and a broad singlet for the indole N-H proton.
-
¹³C NMR: Aromatic carbons of the indole, aliphatic carbons of the piperazine ring, and the N-methyl carbon signal would be characteristic.
-
Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z ≈ 216.3 would confirm the molecular weight.
Section 3: Synthesis & Mechanistic Rationale
The construction of the C-N bond between the indole 5-position and the piperazine nitrogen is the key synthetic challenge. The most prevalent and efficient method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is a workhorse in modern medicinal chemistry for its reliability and broad functional group tolerance.[8]
Rationale for Method Selection: The Buchwald-Hartwig amination is superior to classical nucleophilic aromatic substitution (SNAr) for this transformation. The indole ring is electron-rich, which disfavors traditional SNAr reactions that require electron-deficient aromatic systems. The palladium catalyst facilitates the coupling of an aryl halide (or triflate) with an amine under conditions that tolerate the sensitive indole N-H group.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of this compound.
Materials:
-
5-Bromo-1H-indole
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of 1-methylpiperazine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-1H-indole is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.
Caption: High-level workflow for Buchwald-Hartwig synthesis.
Section 4: Core Application in Medicinal Chemistry
The strategic value of this compound is most evident in its application as a foundational scaffold for synthesizing potent kinase inhibitors. The methylpiperazine group often serves as a "solubility handle" and can form key hydrogen bonds or salt-bridge interactions within the ATP-binding pocket of kinases.[3][4]
This compound is frequently cited in patents for novel therapeutic agents. For example, it can be a starting material in the synthesis of inhibitors for targets such as Cyclin-Dependent Kinases (CDK4/6), which are critical for cell cycle regulation and are validated targets in hormone-receptor-positive breast cancer.[9]
Illustrative Synthetic Application: Elaboration into a Kinase Inhibitor Precursor
The indole N-H of this compound provides a reactive site for further chemical modification, allowing for its elaboration into more complex structures. A common subsequent reaction is an N-arylation or N-alkylation to attach another pharmacophoric element.
Caption: Elaboration of the core scaffold into a drug precursor.
Section 5: Biological Context - Targeting Cell Cycle Pathways
Compounds derived from this indole building block often target key signaling pathways implicated in cancer. As an example, CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma protein (pRb).[9] This action blocks the cell cycle from progressing from the G1 (growth) phase to the S (synthesis) phase, thereby inhibiting the proliferation of cancer cells.
Caption: Simplified CDK4/6-pRb pathway targeted by derivative inhibitors.
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]
-
Safety Precautions: Researchers should handle this compound with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted before use.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[1][7]
Section 7: Conclusion
This compound (CAS 412049-06-0) represents more than just a chemical entry in a catalog. It is a strategically designed building block that leverages the proven pharmacological advantages of both the indole and methylpiperazine scaffolds. Its primary role as a key intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors, makes it a compound of high value for drug discovery programs in oncology, immunology, and neuropharmacology.[1][7] A thorough understanding of its synthesis, reactivity, and strategic applications is essential for any scientist working at the forefront of medicinal chemistry.
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This compound. MySkinRecipes. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]
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Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Link]
- WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL).
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Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Royal Society of Chemistry. [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
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molecular weight of 5-(4-Methylpiperazin-1-yl)-1H-indole
An In-depth Technical Guide on 5-(4-Methylpiperazin-1-yl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, including its molecular weight, and outlines established methodologies for its quantitative analysis. Furthermore, it explores the compound's biological significance, contextualizing its role as a versatile scaffold in the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design, synthesis, and evaluation of indole- and piperazine-containing molecules.
Introduction and Significance
This compound (CAS No: 412049-06-0) is a derivative of indole, a bicyclic aromatic heterocycle that is a cornerstone of numerous biologically active compounds. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The addition of a 4-methylpiperazine moiety at the 5-position is a common strategy in drug design aimed at enhancing pharmacological properties such as aqueous solubility, bioavailability, and receptor binding affinity.[1]
This specific structural combination makes this compound a valuable building block and key intermediate in the synthesis of novel pharmaceutical compounds.[4] It is particularly prominent in research targeting the central nervous system (CNS), where it is used to develop serotonin receptor modulators for potential antipsychotic and antidepressant applications.[4][5] Its piperazine-indole structure is known to enhance binding affinity to various neurotransmitter receptors.[4] Moreover, emerging research has highlighted the potential of this and structurally related compounds in oncology, with demonstrated activity in inhibiting cancer cell proliferation.[1][6]
This guide will furnish the foundational data necessary for its use in a research setting, with a particular focus on its analytical quantification, a critical step in preclinical and clinical development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. Accurate knowledge of these properties, especially the molecular weight, is essential for stoichiometric calculations in synthesis, preparation of standard solutions for analytical assays, and interpretation of mass spectrometry data.
| Property | Value | Source(s) |
| Molecular Weight | 215.29 g/mol | [1][4][7] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][4] |
| CAS Number | 412049-06-0 | [1][7][8] |
| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N | [1][8] |
| Purity | ≥95% (Typically available) | [4][8] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [1][4][7] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound is typically achieved through multi-step synthetic routes common in heterocyclic chemistry. While specific proprietary methods may vary, common academic and industrial approaches may include:
-
Fischer Indole Synthesis: A classical method for forming the indole ring from a phenylhydrazine and an aldehyde or ketone.
-
Suzuki-Miyaura Coupling: A cross-coupling reaction that could be used to join the piperazine moiety to a pre-functionalized indole ring (e.g., a 5-bromo-1H-indole).
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (5-bromo-1H-indole) and an amine (1-methylpiperazine), which is a highly efficient method for forming C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): If the indole ring is sufficiently activated (e.g., with an electron-withdrawing group), direct substitution of a leaving group at the 5-position by 1-methylpiperazine can be achieved.
Chemical Reactivity
The compound's reactivity is governed by its constituent functional groups:
-
Indole NH: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation.
-
Aromatic Ring: The indole ring can undergo electrophilic substitution, although the substitution pattern is directed by the existing piperazine group.
-
Piperazine Nitrogens: The tertiary amine within the piperazine ring is basic and can be protonated to form salts. It serves as a key interaction point for receptor binding.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[9][10]
Principle
This protocol describes a method for the determination of this compound in rat plasma. The methodology involves a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[9] Quantification is achieved by Multiple Reaction Monitoring (MRM) in positive ion mode.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, e.g., Verapamil or a stable isotope-labeled version of the analyte.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Ultrapure Water
-
Control Rat Plasma (K₂EDTA)
Step-by-Step Methodology
Step 1: Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol. This provides a high-concentration stock that is stable when stored at -20°C.
-
Working Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 ACN:Water to prepare a series of working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., low, medium, high concentrations).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., Verapamil) at a fixed concentration (e.g., 100 ng/mL) in methanol. This solution is added to all samples and standards to correct for variability in sample processing and instrument response.
Step 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (control plasma for standards/QCs, or sample plasma) into the corresponding tubes.
-
Spike 5 µL of the appropriate working solution into the standards and QCs. Add 5 µL of 50:50 ACN:Water to blanks and unknown samples.
-
Precipitation: Add 150 µL of the IS Working Solution in ACN to every tube. The use of ACN as the solvent serves the dual purpose of precipitating plasma proteins and delivering the internal standard.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Step 3: LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 216.3 m/z ([M+H]⁺) → Q3: 117.1 m/z (fragment corresponding to the indole core).
-
Internal Standard (Verapamil): Q1: 455.3 m/z → Q3: 165.1 m/z. (Note: Specific MRM transitions must be optimized empirically by infusing the pure compound).
-
Step 4: Data Analysis and Validation
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
The method should be validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) according to regulatory guidelines.[11] The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[10]
Visualization of Analytical Workflow
The following diagram illustrates the key stages of the quantitative analysis workflow described above.
Caption: Workflow for the quantification of this compound in plasma.
Biological Activity and Therapeutic Potential
The therapeutic relevance of this compound stems from the established pharmacological activities of its core motifs.
-
CNS Applications: The piperazine-indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors. Derivatives of 4-(piperazin-1-yl)-1H-indole have been developed as potent 5-HT₆ receptor antagonists, which are investigated for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[5] The structural similarity suggests that this compound is a prime candidate for the development of novel CNS agents.[4]
-
Anticancer Properties: Indole-based compounds are integral to oncology, with several approved drugs (e.g., Sunitinib) featuring this core.[12] Studies have shown that indole-piperazine hybrids can exhibit significant cytotoxic activity against various human tumor cell lines.[6] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[1] Preliminary research indicates that this compound itself may inhibit cancer cell proliferation, making it a valuable starting point for the design of new anticancer agents.[1]
-
Other Potential Activities: The indole scaffold is associated with a broad range of biological effects, including antiviral and anti-inflammatory activities.[1][2] Therefore, derivatives of this compound could be explored for a multitude of therapeutic applications.
Conclusion
This compound is a compound of significant scientific interest, defined by a molecular weight of 215.29 g/mol and a structure that combines two pharmacologically important moieties. Its utility as a synthetic intermediate is well-established, particularly in the fields of neuropharmacology and oncology. The ability to reliably quantify this compound using robust analytical techniques like LC-MS/MS is critical for advancing its derivatives through the drug development pipeline. As research continues to uncover the diverse biological roles of indole-piperazine hybrids, the importance of foundational molecules like this compound will undoubtedly continue to grow.
References
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- Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)
- Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.
- Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.
- A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed.
- Development and Validation of High-Performance Thin-Layer Chromatography Method for Estimation of Teneligliptin in Bulk and in Pharmaceutical Formul
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC - NIH.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH.
- A solvent free mechanochemical route to indole synthesis. RSYN Proceedings.
- Synthesis of indolizines. Organic Chemistry Portal.
- Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.
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- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
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biological activity of 5-(4-Methylpiperazin-1-yl)-1H-indole
An In-Depth Technical Guide to the Biological Activity of 5-(4-Methylpiperazin-1-yl)-1H-indole
Executive Summary
This technical guide provides a comprehensive analysis of the biological activities of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The molecule's unique structure, combining a privileged indole scaffold with a bioavailability-enhancing methylpiperazine moiety, positions it as a versatile precursor and active agent in multiple therapeutic areas.[1] This document synthesizes current research to explore its established anticancer and central nervous system (CNS) activities, detailing underlying mechanisms of action, robust experimental protocols for validation, and a summary of quantitative efficacy data. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this indole derivative.
Introduction: A Scaffold of Therapeutic Promise
This compound (CAS: 412049-06-0, Molecular Formula: C₁₃H₁₇N₃, Molecular Weight: 215.29 g/mol ) is a compound built upon two critical pharmacophoric elements.[1] The indole nucleus is a foundational structure in a vast array of pharmaceuticals and natural products, including the essential neurotransmitter serotonin.[2] Its rigid, bicyclic aromatic system provides an ideal framework for interacting with biological targets. The addition of a 4-methylpiperazine group is a common and highly effective strategy in drug design to improve aqueous solubility, oral bioavailability, and receptor binding affinity, often by providing a basic nitrogen center for key interactions.[1] The synergy between these two moieties underpins the diverse biological profile of the title compound, making it a valuable building block and a subject of direct investigation in drug discovery.
Profile of Biological Activities
Research has illuminated two primary domains of activity for this compound and its close derivatives: oncology and neuropharmacology. Preliminary evidence also suggests potential in other areas, such as antiviral applications.[1]
Anticancer and Antiproliferative Effects
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents.[1] Studies have reported potent inhibition of tumor cell growth in vitro across various human cancer cell lines, including colon (HCT-116), liver (HUH7), and breast (MCF7).[1][3]
Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis.[3] Following treatment with active derivatives, cancer cells exhibit classic morphological features of apoptosis, such as condensed and fragmented nuclei.[3] This suggests the compound or its analogues can activate intrinsic or extrinsic apoptotic signaling cascades, leading to programmed cell death. Further research indicates that related indole structures may also inhibit key metabolic pathways essential for rapid cancer cell proliferation, such as glycolysis.[1]
Central Nervous System (CNS) Modulation: Serotonin 5-HT₆ Receptor Antagonism
The this compound core is a key intermediate in the synthesis of potent and selective antagonists for the serotonin 5-HT₆ receptor (5-HT₆R).[4][5][6] The 5-HT₆R is expressed almost exclusively in the CNS and is a high-interest target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease (AD).[5]
Mechanism of Action: As antagonists, these compounds bind to the 5-HT₆ receptor but do not provoke the normal biological response. This blockade modulates downstream cholinergic and glutamatergic neurotransmission, which are critical for learning and memory. By inhibiting the 5-HT₆ receptor, these antagonists can lead to increased levels of acetylcholine in key brain regions like the hippocampus, thereby enhancing cognitive function.[5] The piperazine-indole structure is crucial for achieving high binding affinity to this and other neurotransmitter receptors.[4]
Quantitative Data Summary
The efficacy of compounds based on the this compound scaffold has been quantified in several studies. It is crucial to note that these values often pertain to derivatives designed to optimize activity against a specific target.
| Compound Class | Target/Cell Line | Metric | Value | Reference |
| Indole Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 7.1 µg/mL | [1] |
| 3-methyl-1-[(piperazin-1-yl)methyl]-1H-indoles | HUH7, MCF7, HCT116 | IC₅₀ | Lower than 5-Fluorouracil | [3] |
| 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives | 5-HT₆ Receptor | IC₅₀ | < 50 nM | [1][5] |
Experimental Protocols for Activity Assessment
To ensure scientific rigor, described protocols must be self-validating. The following methodologies represent standard, field-proven approaches for assessing the biological activities discussed.
Workflow for Initial Biological Screening
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines a compound's IC₅₀ value—the concentration at which it inhibits 50% of cell growth.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, reliable, and widely adopted method for initial cytotoxicity screening.
Methodology:
-
Cell Culture: Culture human colon cancer cells (HCT-116) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the media in the wells with the drug-containing media. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: In Vitro 5-HT₆ Receptor Binding Assay
This protocol measures the affinity of the compound for the 5-HT₆ receptor.
Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. It relies on the competition between the unlabeled test compound and a known high-affinity radiolabeled ligand (e.g., [³H]-LSD) for binding to the receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line recombinantly expressing the human 5-HT₆ receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein per well).
-
A fixed concentration of radioligand (e.g., [³H]-LSD at its K_d concentration, ~2.5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radiolabeled 5-HT₆ ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion and Future Directions
This compound is a compound with a compelling and diverse biological profile. Its demonstrated utility as a scaffold for potent anticancer agents and highly selective 5-HT₆ receptor antagonists underscores its value in modern drug discovery.[1][5] The induction of apoptosis in cancer cells and the modulation of key neurotransmitter systems highlight its ability to interact with fundamental cellular pathways.[3][5]
Future research should focus on elucidating the precise molecular targets responsible for its anticancer effects through techniques such as proteomics and kinome profiling. For its CNS applications, further optimization of derivatives to enhance blood-brain barrier penetration and pharmacokinetic properties will be critical for translating its in vitro potency into in vivo efficacy for treating cognitive disorders.[5] The preliminary antiviral data also warrants further investigation to identify the specific viral proteins it may inhibit.[1]
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Benchchem. This compound.
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MySkinRecipes. This compound.
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PubMed. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation.
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Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonist.
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National Institutes of Health (NIH). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
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CymitQuimica. This compound.
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Sci-Hub. Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives.
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PubMed Central (PMC). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors.
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ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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A Technical Guide to the Therapeutic Targeting Potential of the 5-(4-Methylpiperazin-1-yl)-1H-indole Scaffold
This guide provides an in-depth exploration of the therapeutic landscape for compounds derived from the 5-(4-methylpiperazin-1-yl)-1H-indole core structure. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The addition of a methylpiperazine group, a common pharmacophore, often enhances bioavailability and receptor binding affinity, making this combined structure a fertile ground for drug discovery.[1] Our analysis reveals that while the parent compound serves as a valuable building block, its derivatives are at the forefront of research, with significant potential in oncology and neuropharmacology. This document will dissect the key molecular targets, provide the scientific rationale for their selection, and detail the experimental methodologies required for their validation.
Part 1: Oncology - Targeting Aberrant Cell Signaling and Survival
Derivatives of the this compound scaffold have demonstrated significant promise as anticancer agents by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[1] Research has pointed towards several key molecular targets within cancer cells, primarily focusing on protein kinases that drive malignant growth and survival.
Non-Receptor Tyrosine Kinases: c-Src and Abl
Scientific Rationale:
The Src family of non-receptor tyrosine kinases (SFKs) and Abl kinase are crucial regulators of diverse cellular processes, including cell division, motility, and survival.[2] In many cancers, these kinases are constitutively activated, leading to uncontrolled cell proliferation and metastasis. Therefore, inhibiting c-Src and Abl is a validated strategy in oncology. The indole-piperazine scaffold has been identified in potent dual-specific c-Src/Abl kinase inhibitors, demonstrating the therapeutic potential of this chemical class.
Experimental Validation Workflow:
Validating a compound as a c-Src/Abl inhibitor involves a multi-step process, from initial enzymatic assays to cellular and in vivo models.
Caption: Workflow for c-Src/Abl Inhibitor Validation.
Experimental Protocols:
1. c-Src/Abl Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase reaction to generate light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.[3]
-
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (derivative of this compound) or control (e.g., Dasatinib) at various concentrations.[4]
-
Enzyme and Substrate Addition: Add 2 µL of c-Src or Abl kinase and 2 µL of a suitable substrate (e.g., Src Substrate Peptide) to each well.[3]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.[5]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value.[5]
-
2. Cell Viability (MTT Assay)
This colorimetric assay assesses the impact of the test compound on the metabolic activity of cancer cell lines (e.g., HCT-116 colon cancer cells).[1]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as isopropanol or DMSO.[8]
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
3. Apoptosis Detection (Hoechst 33342 Staining)
This fluorescence microscopy-based assay visualizes nuclear changes characteristic of apoptosis.
-
Principle: Hoechst 33342 is a cell-permeable DNA dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, brightly stained, and fragmented nuclei, which can be distinguished from the uniform, faint staining of healthy nuclei.[9][10]
-
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides and treat with the test compound to induce apoptosis.
-
Staining: Add Hoechst 33342 solution (e.g., 1-5 µg/mL in media or PBS) to the cells and incubate for 20-30 minutes at 37°C, protected from light.[11]
-
Washing: Gently wash the cells with PBS to remove excess dye.[9]
-
Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will display condensed, bright blue nuclei.[9]
-
4. In Vivo Efficacy (Tumor Xenograft Model)
This model evaluates the antitumor activity of a compound in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude mice). Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.[12][13]
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million cells) into the flank of the mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly). Monitor animal weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
| Parameter | Description | Typical Value for Active Compound |
| Kinase IC50 | Concentration of the compound that inhibits 50% of the kinase activity in an enzymatic assay. | < 1 µM |
| Cellular GI50 | Concentration of the compound that inhibits 50% of cell growth in a viability assay. | < 10 µM |
| Apoptosis Induction | Qualitative or quantitative measure of programmed cell death. | Significant increase over control |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor volume in treated animals compared to controls. | > 50% |
Table 1: Key Parameters for Evaluating Anticancer Activity.
Part 2: Neuropharmacology - Targeting the Serotonin 6 (5-HT6) Receptor for Cognitive Enhancement
A compelling body of evidence points to the 5-HT6 receptor as a promising target for treating cognitive deficits in Alzheimer's disease (AD).[15] These receptors are found almost exclusively in the central nervous system and are involved in modulating multiple neurotransmitter systems, including acetylcholine, which is compromised in AD.[15] Antagonism of the 5-HT6 receptor has been shown to produce pro-cognitive effects.[16] Notably, derivatives of the indole-piperazine scaffold have been identified as potent and selective 5-HT6 receptor antagonists.[17]
Scientific Rationale:
The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] By blocking this receptor, antagonists can modulate downstream signaling and influence the release of key neurotransmitters involved in learning and memory. The therapeutic hypothesis is that blocking 5-HT6 receptors can restore cholinergic tone and improve cognitive function in AD patients.[16]
Signaling Pathway and Validation Logic:
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An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Methylpiperazin-1-yl)-1H-indole
Foreword: A Rationale for Investigation
The compound 5-(4-Methylpiperazin-1-yl)-1H-indole represents a compelling molecular scaffold for drug discovery. It marries the indole nucleus, a "privileged scaffold" renowned for its diverse biological activities, with a methylpiperazine substituent, a common pharmacophore known to enhance bioavailability and receptor binding affinity.[1] Preliminary research points towards its potential in oncology and virology, while its structural similarity to known psychoactive agents suggests a strong likelihood of interaction with central nervous system targets, particularly serotonin (5-HT) receptors.[1][2] Derivatives of this compound have been specifically investigated as antagonists for the 5-HT6 receptor.[3][4][5]
This guide provides a comprehensive framework for the systematic in vitro characterization of this compound. Our approach is not merely a sequence of protocols but a logical, cascading investigation designed to first identify its primary molecular targets, then elucidate the functional consequences of that interaction, and finally, assess its impact on cellular phenotypes. Each experimental phase is designed to yield clear, actionable data to guide further preclinical development.
Part 1: Primary Target Identification and Binding Affinity Profiling
Expertise & Experience: Before assessing the function of a novel compound, it is imperative to determine where it binds. The molecular structure of this compound strongly suggests an affinity for G-protein coupled receptors (GPCRs), specifically the serotonin receptor family, due to the prevalence of the indole and piperazine motifs in established 5-HT receptor ligands.[2][6] Therefore, the logical first step is to perform a broad binding screen against a panel of relevant 5-HT receptor subtypes. The radioligand binding assay remains the gold standard for quantifying the affinity between a ligand and its receptor due to its sensitivity and direct measurement of the binding event.[7][8]
Workflow: Receptor Binding Affinity Screening
Caption: Workflow for Radioligand Competitive Binding Assay.
Protocol 1: Competitive Radioligand Binding Assay
Principle of the Assay: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-ligand) that has a known high affinity for the same receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Methodology:
-
Membrane Preparation: Utilize commercially available membrane preparations from cell lines (e.g., HEK293, CHO) stably overexpressing individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7). Protein concentration should be determined via a BCA assay.[9]
-
Assay Setup: Conduct the assay in a 96-well plate format. For each receptor subtype, prepare wells for:
-
Total Binding: Membranes + [³H]-ligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]-ligand + a high concentration of a known, non-labeled competing ligand (e.g., 10 µM serotonin).
-
Test Compound: Membranes + [³H]-ligand + serial dilutions of this compound.
-
-
Incubation: Add 150 µL of membrane suspension (optimized protein amount, e.g., 10-20 µg protein), 50 µL of test compound/buffer, and 50 µL of [³H]-ligand to each well.[9] Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/B or GF/C, presoaked in 0.3-0.5% polyethyleneimine to reduce NSB).[9][10]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the retained radioactivity using a microplate scintillation counter.[9][11]
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-Specific Binding.
-
Determine the percent inhibition for each concentration of the test compound relative to the specific binding.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | Hypothetical Value |
| 5-HT2A | [³H]-Ketanserin | Hypothetical Value |
| 5-HT2C | [³H]-Mesulergine | Hypothetical Value |
| 5-HT6 | [³H]-LSD | Hypothetical Value |
| 5-HT7 | [³H]-5-CT | Hypothetical Value |
| Dopamine D2 | [³H]-Spiperone | Hypothetical Value |
Table 1: Representative data table for summarizing binding affinities (Ki) of this compound at various neurotransmitter receptors. This allows for rapid assessment of potency and selectivity.
Part 2: Functional Characterization of Receptor Modulation
Expertise & Experience: Establishing binding affinity is only the first step. It is crucial to determine the functional consequence of this binding: does the compound activate the receptor (agonism), block its activation by the native ligand (antagonism), or have no effect? Serotonin receptors are GPCRs that signal through various second messenger pathways upon activation.[12] By measuring these downstream signals, we can functionally characterize the compound. For instance, 5-HT2 family receptors are typically Gq-coupled, leading to an increase in intracellular calcium ([Ca²⁺]i), while 5-HT1 and 5-HT6 receptors are often Gi-coupled, leading to a decrease in cyclic AMP (cAMP).[12][13]
Signaling Pathways: 5-HT Receptor Activation
Caption: Canonical GPCR signaling pathways for Gq and Gi proteins.
Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)
Principle of the Assay: This cell-based functional assay measures the mobilization of intracellular calcium following receptor activation.[14][15] Cells expressing the Gq-coupled receptor of interest are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers a signaling cascade that releases calcium from intracellular stores, causing a detectable increase in fluorescence.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) stably expressing the target receptor (e.g., 5-HT2A) into black, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Mode: To test for agonist activity, automatically inject serial dilutions of this compound and monitor the fluorescence signal for 2-3 minutes.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known agonist (at its EC₈₀ concentration). Monitor the fluorescence signal.
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity over baseline.
-
Agonist Mode: Plot response vs. log[compound concentration] to determine the EC₅₀ (potency) and Emax (efficacy relative to a reference agonist).
-
Antagonist Mode: Plot the agonist's response vs. log[antagonist concentration] to determine the IC₅₀. This can be converted to an antagonist dissociation constant (Kb) using the Gaddum equation .
-
Data Presentation:
| Assay Mode | Receptor | Parameter | Value |
| Agonist | 5-HT2A | EC₅₀ (nM) | Hypothetical Value |
| Agonist | 5-HT2A | Emax (%) | Hypothetical Value |
| Antagonist | 5-HT2A | IC₅₀ (nM) | Hypothetical Value |
| Antagonist | 5-HT2A | Kb (nM) | Hypothetical Value |
Table 2: Representative data table for summarizing functional activity from a calcium flux assay. This clearly defines the compound's role as an agonist or antagonist at a Gq-coupled receptor.
Part 3: Cellular Phenotypic Evaluation
Expertise & Experience: Connecting molecular target engagement to a cellular outcome is a critical step in validating a compound's therapeutic potential. The literature suggests that this compound and its derivatives may possess anticancer properties, with one study noting inhibition of HCT-116 colon cancer cells.[1] Therefore, a logical phenotypic assay is to assess its impact on the proliferation of relevant cancer cell lines. This bridges the gap between receptor pharmacology and a potential therapeutic application.
Protocol 3: Antiproliferative Assay (MTT/CellTiter-Glo®)
Principle of the Assay: These assays measure cell viability and proliferation. The MTT assay relies on the conversion of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The signal generated is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, and a panel of others with known 5-HT receptor expression profiles) in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-point, 3-fold serial dilutions starting from 50 µM). Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Development:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which induces cell lysis and generates a luminescent signal.
-
-
Detection:
-
MTT: Read the absorbance at ~570 nm using a microplate reader.
-
CellTiter-Glo®: Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log[compound concentration] and fit to a dose-response curve to calculate the IC₅₀, the concentration at which 50% of cell proliferation is inhibited.
-
Data Presentation:
| Cell Line | Tissue of Origin | Target Receptor Expression | IC₅₀ (µM) |
| HCT-116 | Colon | High 5-HT2A | Hypothetical Value |
| MCF-7 | Breast | Low 5-HT2A | Hypothetical Value |
| A549 | Lung | Moderate 5-HT1A | Hypothetical Value |
Table 3: Representative data table for summarizing the antiproliferative effects of the compound. Correlating IC₅₀ values with target receptor expression can provide crucial evidence for an on-target mechanism of action.
Conclusion
This technical guide outlines a rigorous, multi-faceted in vitro strategy to comprehensively profile this compound. By systematically progressing from target binding (Protocol 1) to functional modulation (Protocol 2) and finally to cellular effects (Protocol 3), researchers can build a robust data package. This workflow will definitively establish the compound's primary molecular targets, quantify its potency and efficacy, and validate its potential as a modulator of cellular processes. The resulting integrated dataset will provide a solid foundation for subsequent mechanism-of-action studies, lead optimization, and advancement into more complex preclinical models.
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An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-1H-indole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. The indole nucleus, a privileged scaffold in pharmaceuticals, coupled with the methylpiperazine substituent, a common pharmacophore known to enhance bioavailability and receptor binding, makes this molecule a valuable building block in drug discovery. This document delves into the historical context, detailed synthetic routes, and the diverse biological activities of this compound, with a focus on its potential as an anticancer and central nervous system (CNS) agent. The guide is intended to serve as a valuable resource for researchers and scientists involved in the design and development of novel therapeutics.
Introduction: The Significance of the Indole-Piperazine Scaffold
The fusion of an indole core with a piperazine moiety has given rise to a plethora of biologically active molecules that have shown promise in treating a wide range of diseases. The indole structure is a key component in many natural products and approved drugs, exhibiting a broad spectrum of pharmacological activities.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another crucial pharmacophore frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[2] The compound this compound, with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol , embodies the synergistic potential of these two structural motifs.[1] Its versatility as a synthetic intermediate has led to its exploration in various therapeutic areas, most notably in oncology and neuroscience.[1][3][4]
Discovery and Historical Perspective
The exploration of piperazine-substituted indoles in drug discovery has a rich history, with numerous patents and research articles highlighting their therapeutic potential.[2][5][6] Initially, piperazine-containing compounds were primarily investigated for their effects on the central nervous system.[2][5] However, subsequent research has unveiled their broader pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][5] The specific compound, this compound, has emerged as a key building block in the synthesis of more complex molecules targeting various receptors and enzymes. Its development is part of a larger effort to leverage the indole scaffold for creating targeted therapies with improved efficacy and safety profiles.
Synthetic Strategies: A Guide to Preparation
The synthesis of this compound can be approached through several strategic routes, each with its own advantages and considerations. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the process.
Nucleophilic Substitution from 5-Amino-1H-indole
A common and direct method involves the nucleophilic substitution reaction between 5-amino-1H-indole and a suitable piperazine derivative. This approach leverages the nucleophilicity of the amino group on the indole ring.
Generalized Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1H-indole (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[1]
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.[1]
-
Addition of Piperazine Moiety: Introduce 1-methylpiperazine or a reactive equivalent to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-100°C and maintain for 12-24 hours under anhydrous conditions.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
Logical Flow of Nucleophilic Substitution:
Caption: Generalized workflow for the synthesis via nucleophilic substitution.
Mannich-Type Reaction from 5-Hydroxy-1H-indole
The Mannich reaction provides an alternative route, particularly when starting from a hydroxylated indole precursor. This three-component reaction is a powerful tool for introducing aminomethyl groups.[1]
Optimized Protocol:
-
Reactant Dissolution: Dissolve 5-hydroxy-1H-indole (1.0 equivalent) and 4-methylpiperazine (1.2 equivalents) in glacial acetic acid.[1]
-
Formaldehyde Addition: Add formaldehyde (37% aqueous solution, 1.5 equivalents) dropwise to the mixture.[1]
-
Heating and Stirring: Stir the reaction mixture at 70°C for approximately 8 hours.[1]
-
Neutralization and Extraction: After cooling, neutralize the reaction with a sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.[1]
-
Purification: The final product can be purified by recrystallization from an ethanol/water mixture.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
For more complex syntheses or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a versatile and efficient method for forming the crucial C-N bond.[7][8] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.[9]
Conceptual Workflow:
This reaction would typically involve the coupling of a 5-haloindole (e.g., 5-bromo-1H-indole) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and can be tailored to the specific substrates.[7][9]
Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Biological Activities and Therapeutic Applications
This compound and its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Properties
The indole-piperazine scaffold is a recurring motif in the design of novel anticancer agents.[1][10][11] Derivatives of this compound have shown significant promise in inhibiting the proliferation of various cancer cell lines.[1]
Mechanism of Action:
The anticancer effects of these compounds are believed to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Studies on related piperazine compounds have shown that they can induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is often characterized by DNA fragmentation and the activation of key apoptotic proteins like caspases.[3] For instance, treatment of cancer cells with novel piperazine derivatives has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[3]
-
Cell Cycle Arrest: Some indole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division.[11][12][13] This can occur at different phases of the cell cycle, such as the G2/M phase, thereby halting cell proliferation.[11][13]
-
Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors.[14][15] While direct evidence for this compound as a kinase inhibitor is still emerging, related structures have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.[2][6]
Quantitative Data on Anticancer Activity of Related Indole Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based penta-heterocycles | A549 (Lung) | 0.12 | [11] |
| Indole-based penta-heterocycles | K562 (Leukemia) | 0.01 | [11] |
| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | 7.1 | [12] |
Central Nervous System (CNS) Applications
The structural similarity of the indole nucleus to serotonin and the ability of the piperazine ring to interact with various CNS receptors make this class of compounds particularly interesting for the treatment of neurological and psychiatric disorders.[4][16]
Receptor Modulation:
-
Serotonin (5-HT) Receptors: Derivatives of this compound have been investigated as potent ligands for serotonin receptors, particularly the 5-HT₆ subtype.[4][17] The 5-HT₆ receptor is primarily expressed in brain regions associated with cognition and memory, making it a promising target for the treatment of cognitive deficits in conditions like Alzheimer's disease.[5]
-
Dopamine (D₂) Receptors: Arylpiperazine moieties are known to exhibit high affinity for dopamine D₂ receptors.[18][19] The interaction with these receptors is crucial for the therapeutic effects of many antipsychotic and antidepressant drugs. The docking of arylpiperazines into the D₂ receptor binding site involves key interactions with amino acid residues like Asp 86.[18][19]
Future Directions and Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its synthetic accessibility and diverse biological activities make it a highly valuable platform for the development of novel therapeutics. Future research in this area should focus on several key aspects:
-
Optimization of Synthetic Routes: Further refinement of synthetic methodologies to improve yields, reduce costs, and enhance the environmental sustainability of the production process.
-
Elucidation of Detailed Mechanisms: In-depth studies to unravel the precise molecular mechanisms underlying the anticancer and CNS activities of this compound and its derivatives. This includes identifying specific kinase targets and characterizing the downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole and piperazine rings to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
-
Preclinical and Clinical Evaluation: Advancing the most promising derivatives through rigorous preclinical and clinical testing to assess their safety and efficacy in relevant disease models and ultimately in human patients.
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22.4e Synthesis of Amines Reductive Amination. YouTube. (URL: [Link])
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. (URL: [Link])
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry, 65(15), 10473-10493. (URL: [Link])
-
Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer's Disease: Can It Work from a Molecular Point of View?. International Journal of Molecular Sciences, 23(16), 8963. (URL: [Link])
-
Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-394. (URL: [Link])
- N-methyl piperazine compounds having dopamine receptor affinity.
-
Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 27(19), 6667. (URL: [Link])
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 20-33. (URL: [Link])
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- 9. youtube.com [youtube.com]
- 10. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for using 5-(4-Methylpiperazin-1-yl)-1H-indole in cell culture
An Application Note and Protocol for the In Vitro Use of 5-(4-Methylpiperazin-1-yl)-1H-indole
Authored by a Senior Application Scientist
Introduction and Scientific Background
This compound (CAS: 412049-06-0) is a heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors.[1] Its structure is composed of an indole nucleus, a scaffold recognized as a "privileged structure" for its prevalence in pharmaceuticals, fused to a methylpiperazine moiety.[1] This methylpiperazine group is a common pharmacophore known to enhance physicochemical properties such as bioavailability and to improve binding affinity to various biological targets.[1]
The indole framework is integral to a wide array of biologically active molecules, including the essential neurotransmitter serotonin. Consequently, derivatives of this compound are actively investigated for a range of therapeutic applications. Research has highlighted its role as a key intermediate in the synthesis of compounds targeting the central nervous system, including potential serotonin receptor modulators for antipsychotic and antidepressant development.[2] Furthermore, structural analogs have demonstrated potent antiproliferative and cytotoxic activities against various cancer cell lines, including colon (HCT-116), liver (HUH7), and breast (MCF7) cancer cells, often by inducing apoptosis.[1][3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the handling, preparation, and application of this compound in standard cell culture-based assays, with a primary focus on establishing a cytotoxic profile as a foundational step for further mechanistic studies.
Compound Properties, Handling, and Stock Preparation
Accurate preparation and handling of the compound are paramount for reproducible and reliable experimental outcomes.
Table 1: Physicochemical Properties and Storage
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 412049-06-0 | [1][6][7] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Varies (typically a solid) | N/A |
| Solubility | Limited aqueous solubility. Soluble in DMSO. | [1] |
| Storage | Store at room temperature, sealed, in a dry and dark environment. |[1] |
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic molecules, making it an ideal vehicle for preparing high-concentration stock solutions of compounds like this compound for use in cell culture. Preparing a concentrated master stock minimizes the volume of solvent added to cell culture media, thereby reducing the risk of solvent-induced cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE. Refer to the Material Safety Data Sheet (MSDS) before handling the compound.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.15 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution (which is 0.010 mol/L), for 1 mL (0.001 L) of solvent:
-
Moles needed = 0.010 mol/L * 0.001 L = 0.00001 mol
-
Mass needed = 0.00001 mol * 215.29 g/mol = 0.0021529 g = 2.15 mg
-
-
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if particulates remain.
-
Storage: Aliquot the 10 mM master stock into smaller volumes (e.g., 20-50 µL) in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Core Protocol: Determination of Cytotoxicity by MTT Assay
Principle: Before investigating the mechanism of action, it is critical to establish the concentration range at which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 3.1: Step-by-Step MTT Assay
Materials:
-
Selected cell line (e.g., HCT-116, MCF7) in logarithmic growth phase.[4][5]
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well flat-bottom cell culture plates
-
10 mM master stock of this compound in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Rationale: This allows cells to adhere firmly and resume normal metabolic activity before treatment.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM master stock in complete culture medium to prepare 2X working concentrations. For example, to test final concentrations from 0.1 µM to 100 µM.
-
Crucially, ensure the final concentration of DMSO in the culture wells does not exceed 0.5% , as higher levels can be toxic to cells. Prepare a vehicle control containing the same maximum percentage of DMSO.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions (including untreated medium control and vehicle control) to the appropriate wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Framework for Mechanistic Studies
Once the IC₅₀ value is established, subsequent experiments can be designed at sub-lethal and lethal concentrations to elucidate the compound's mechanism of action. Based on literature for related indole-piperazine structures, a primary mechanism to investigate is the induction of apoptosis.[3][4]
Potential Mechanism of Action Pathway
Caption: A conceptual pathway for apoptosis induction by a bioactive compound.
Protocol 4.1: Outline for Apoptosis Detection by Hoechst Staining
Principle: Hoechst 33342 is a fluorescent dye that binds to DNA. In healthy cells, it produces a faint, uniform blue fluorescence in the nucleus. In apoptotic cells, chromatin condensation and nuclear fragmentation result in brightly stained, condensed, or fragmented nuclei. This method provides a clear morphological assessment of apoptosis.
Procedure Outline:
-
Cell Treatment: Seed cells on sterile coverslips in a 24-well plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Staining: Wash cells with PBS and fix with 4% paraformaldehyde. After another wash, incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.
-
Imaging: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope with a DAPI filter set.
-
Analysis: Quantify the percentage of apoptotic cells (those with condensed/fragmented nuclei) out of the total number of cells in several random fields of view.
Troubleshooting and Best Practices
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Compound Precipitation in Media | Poor aqueous solubility; concentration exceeds solubility limit. | Prepare working solutions immediately before use. Briefly sonicate the solution. Consider using a lower starting concentration or preparing a salt form of the compound.[1] |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors; edge effects in the 96-well plate. | Use a calibrated multichannel pipette. Do not use the outer wells for experimental samples; fill them with PBS instead. |
| Vehicle Control Shows Cytotoxicity | DMSO concentration is too high. | Re-calculate dilutions to ensure the final DMSO concentration is ≤0.5%, ideally ≤0.1%.[1] |
| No Dose-Dependent Effect Observed | Concentration range is too low or too high; compound is inactive in the chosen cell line; incorrect incubation time. | Test a much broader range of concentrations (e.g., from nM to high µM). Verify compound identity and purity. Perform a time-course experiment (24h, 48h, 72h). |
References
-
This compound - MySkinRecipes. [Link]
-
Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives - Sci-Hub. [Link]
-
Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor - Der Pharma Chemica. [Link]
-
Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed. [Link]
-
Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives | Request PDF - ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 412049-06-0|this compound|BLD Pharm [bldpharm.com]
The Strategic Utility of 5-(4-Methylpiperazin-1-yl)-1H-indole in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide spectrum of biological activities.[1] When coupled with a methylpiperazine substituent—a pharmacophore known to enhance aqueous solubility, bioavailability, and receptor affinity—the resulting molecule, 5-(4-Methylpiperazin-1-yl)-1H-indole, emerges as a highly valuable intermediate for the synthesis of novel therapeutic agents.[1][2] This compound is particularly instrumental in the development of serotonin receptor modulators, making it a key building block for potential antipsychotics, antidepressants, and other central nervous system (CNS) agents.[2]
This technical guide provides an in-depth exploration of this compound as a drug intermediate. We will furnish detailed protocols for its synthesis and its subsequent application in the construction of more complex molecular architectures, grounded in established chemical principles. The causality behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 412049-06-0 | [3][4][5] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][5] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | Generic MSDS |
| Purity | ≥95% | [2][4] |
| Storage | Room temperature, in a dry, dark, and sealed container | [2] |
Handling Precautions: As with all research chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Researchers should consult the Material Safety Data Sheet (MSDS) before use.[2]
Synthesis of the Intermediate: A Modern Approach via Buchwald-Hartwig Amination
The creation of the C-N bond between the indole C5 position and the piperazine nitrogen is a key synthetic challenge. While several methods exist, the Palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile route, known for its high efficiency and broad functional group tolerance. This reaction couples an aryl halide (5-bromoindole) with an amine (N-methylpiperazine).
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindole.
-
Amine Coordination and Deprotonation: N-methylpiperazine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and enhance catalytic turnover.
Protocol 1: Synthesis of this compound
This protocol details a representative Buchwald-Hartwig amination for the gram-scale synthesis of the title intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 5-Bromoindole | 196.04 | 1.96 g | 10.0 | 1.0 |
| N-Methylpiperazine | 100.16 | 1.20 g (1.33 mL) | 12.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.01 |
| Xantphos | 578.68 | 174 mg | 0.3 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | 1.4 |
| Anhydrous Toluene | - | 50 mL | - | - |
Experimental Workflow
Sources
Comprehensive Analytical Protocols for the Characterization of 5-(4-Methylpiperazin-1-yl)-1H-indole
An Application Note on the Analytical Characterization of 5-(4-Methylpiperazin-1-yl)-1H-indole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole scaffold linked to a methylpiperazine moiety, is a common pharmacophore that can enhance bioavailability and receptor binding affinity.[1] The indole nucleus is a privileged structure in pharmaceuticals, known for a wide array of biological activities, including anticancer and antiviral properties.[1] Given its therapeutic potential, ensuring the identity, purity, and stability of this molecule is paramount for researchers in academic and industrial settings.
This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound. The methodologies described herein are designed to provide orthogonal data, ensuring a thorough and robust characterization of the compound. We will cover chromatographic techniques for purity assessment (HPLC), mass spectrometry for identity confirmation (GC-MS), and spectroscopic methods for structural elucidation (NMR and FTIR).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, which possesses both hydrophobic (indole ring) and hydrophilic (piperazine) characteristics, RP-HPLC offers excellent resolution from potential impurities, such as starting materials or by-products from synthesis. UV detection is highly suitable due to the strong chromophore of the indole ring system.
A validated RP-HPLC method is essential for quality control, allowing for accurate quantification and the detection of impurities at trace levels.[2][3] The choice of a phosphate buffer in the mobile phase is to maintain a consistent pH, ensuring reproducible ionization of the basic piperazine nitrogen and thus, a stable retention time.
Experimental Protocol: RP-HPLC
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents and Mobile Phase Preparation:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0. (Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration).
-
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Purpose |
| Retention Time (tR) | ~15-18 min | Identification (relative to standard) |
| Purity (%) | >95.0%[4] | Quantifies the main component |
| Tailing Factor | 0.9 - 1.5 | Ensures good peak shape |
| Theoretical Plates | >2000 | Indicates column efficiency |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it is amenable to GC-MS analysis, which can confirm its molecular weight and provide a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint. This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.
The choice of a non-polar column like HP-5MS is standard for a broad range of analytes. The temperature program is designed to ensure the elution of the target compound as a sharp peak while separating it from other components.[5][6]
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system equipped with an autosampler and a Mass Selective Detector (MSD).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (Split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
Solvent Delay: 5 min.
-
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of methanol or dichloromethane. The solution should be clear and free of particulate matter.
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₃H₁₇N₃ | --- |
| Molecular Weight | 215.30 g/mol [4] | --- |
| Molecular Ion (M⁺) | m/z 215 | Confirms molecular weight |
| Key Fragment 1 | m/z 144 | [M - C₄H₉N]⁺ (Loss of methylpiperazine radical) |
| Key Fragment 2 | m/z 71 | [C₄H₉N]⁺ (Methylpiperazine fragment) |
| Retention Time (tR) | ~12-15 min | Identification |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for NMR structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for identifying the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the indole N-H bond, aromatic C-H and C=C bonds, and aliphatic C-H bonds of the piperazine ring. [7]This technique provides rapid confirmation that the synthesized compound contains the expected chemical architecture.
Experimental Protocol: FTIR (ATR)
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H [7] |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2800 | Strong | C-H Stretch | Aliphatic C-H (Piperazine & Methyl) [8] |
| ~1610, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring [7] |
| ~1340 | Medium | C-N Stretch | Aromatic C-N |
| ~1140 | Strong | C-N Stretch | Aliphatic C-N (Piperazine) |
| ~800-700 | Strong | C-H Bend | Aromatic Out-of-Plane Bending |
Workflow Diagram: FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for confirming the identity, structure, and purity of this important pharmaceutical building block. By combining HPLC for purity, GC-MS for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group verification, researchers can have high confidence in the quality of their material, which is a critical prerequisite for its use in drug development and other scientific investigations. Each method provides a self-validating system through the use of reference standards, internal controls, and comparison to expected spectral data.
References
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]
-
Indian Academy of Sciences. Regioselective synthesis of pyrrole and indole-fused isocoumarins. [Link]
-
Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Link]
-
Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
Royal Society of Chemistry. Supporting information Indoles. [Link]
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
-
Der Pharma Chemica. Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted-piperazin-1-yl)-methanone derivatives as potent 5-HT6 receptor antagonists. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
-
PubChem. 5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link]
-
International Journal of Research in Ayurveda and Pharmacy. GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). [Link]
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MDPI. LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. [Link]
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Semantic Scholar. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
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Academic Journals. Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn. [Link]
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Trends in Pharmaceutical Sciences. GC/MS analysis of L. amplexicaule volatile components. [Link]
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MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [Link]
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ResearchGate. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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Ovidius University Annals of Chemistry. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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LC-MS/MS analysis of 5-(4-methylpiperazin-1-yl)-1H-indole
An Application Note and Protocol for the Quantitative Analysis of 5-(4-methylpiperazin-1-yl)-1H-indole using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive and robust methodology for the quantitative analysis of this compound in a biological matrix, specifically human plasma. The protocol leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique in bioanalysis. The described method employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This application note is intended for researchers, scientists, and drug development professionals requiring a reliable, high-throughput method for pharmacokinetic, toxicokinetic, or metabolic studies involving this compound.
Introduction and Method Rationale
This compound is a heterocyclic compound featuring an indole nucleus and a methylpiperazine moiety. Such structures are common scaffolds in medicinal chemistry and drug discovery. Accurate quantification in biological matrices is critical for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the analytical technique of choice due to its exceptional performance characteristics:
-
High Selectivity: The use of tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte even in a complex biological matrix, minimizing interference from endogenous components.
-
High Sensitivity: The technique can achieve detection limits in the low pg/mL to ng/mL range, which is essential for characterizing pharmacokinetic profiles where concentrations can vary over several orders of magnitude.
-
Broad Applicability: The principles outlined here are adaptable to a wide range of small molecules with similar physicochemical properties.
The chemical structure of this compound, containing a basic nitrogen atom in the piperazine ring, makes it an ideal candidate for positive mode Electrospray Ionization (ESI+), ensuring efficient ion generation for sensitive detection. This protocol is designed to be compliant with the principles outlined in international bioanalytical method validation guidelines, ensuring data integrity and reliability.
Overall Analytical Workflow
The entire process, from sample receipt to final data output, follows a logical and streamlined sequence. The workflow is designed to maximize efficiency and minimize potential sources of error.
Caption: High-level workflow for the bioanalysis of the target analyte.
Detailed Experimental Protocol
Materials, Reagents, and Equipment
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version (e.g., d4-5-(4-methylpiperazin-1-yl)-1H-indole). If unavailable, a compound like Verapamil or a close structural analog can be used after careful validation to ensure no matrix effects.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Optima™ LC/MS grade formic acid.
-
Biological Matrix: Blank, drug-free human plasma (K2-EDTA as anticoagulant is recommended).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
-
Equipment: Calibrated analytical balance, vortex mixer, benchtop centrifuge, calibrated micropipettes.
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration may require optimization based on instrument response.
Calibration Standards and Quality Controls
-
Prepare Calibration Curve (CC) standards by spiking 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma. This results in a 20x dilution. A typical concentration range might be 1, 5, 20, 50, 100, 500, and 1000 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at a minimum of three concentration levels: Low (LQC, ~3x Lower Limit of Quantification), Medium (MQC, mid-range), and High (HQC, ~80% of the highest standard).
Sample Extraction: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Label 1.5 mL polypropylene tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample into the corresponding tube.
-
Add 150 µL of the precipitating agent (ice-cold acetonitrile containing the 100 ng/mL Internal Standard and 0.1% formic acid). The 3:1 ratio of solvent to sample is crucial for efficient protein removal.
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials for analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | A high-performance UHPLC system | Provides better resolution and faster run times compared to traditional HPLC. |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) | C18 provides excellent retention for moderately polar compounds. The BEH particle technology offers good peak shape and stability. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and proton source, improving peak shape and ionization efficiency for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure. |
| Gradient | 5% B to 95% B over 2.5 min; hold at 95% B for 0.5 min; return to 5% B for 1 min | A rapid gradient allows for high-throughput analysis while ensuring the analyte is well-separated from matrix components. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Mass Spectrometry (MS) Parameters
The core of the method is the highly selective detection using MRM.
Caption: Principle of Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperazine nitrogen is readily protonated, leading to a strong [M+H]⁺ signal. |
| MRM Transitions | Analyte: To be determined experimentally (e.g., m/z 228.1 -> 157.1) IS: To be determined | The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a stable fragment generated via Collision-Induced Dissociation (CID). These transitions must be optimized by infusing the pure compound. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, ~800 L/hr at 450 °C | High flow and temperature of nitrogen gas are required to evaporate the LC mobile phase, facilitating the release of gas-phase ions. |
| Collision Gas | Argon | Inert gas used in the collision cell (Q2) to induce fragmentation of the precursor ion. |
| Collision Energy | To be determined experimentally | The voltage applied in Q2 that controls the degree of fragmentation. This must be optimized for each MRM transition to maximize the product ion signal. |
Method Validation and Data Analysis
For this method to be considered reliable for regulated studies, it must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Data Analysis:
-
Software: Use the instrument manufacturer's software (e.g., MassLynx, Analyst, Xcalibur) for data acquisition and processing.
-
Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calibration: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x² weighting, which is typically appropriate for bioanalytical assays.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of their nominal value (±20% at the LLOQ). |
| Accuracy | The mean concentration of QC samples at each level should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (%CV) for QC samples at each level should not exceed 15%. |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte or IS in blank matrix samples. |
| Matrix Effect | The ion suppression or enhancement from the biological matrix should be consistent across different sources of matrix, with a %CV ≤ 15%. |
| Stability | Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. |
Conclusion
This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation extraction and a rapid UHPLC gradient, making it suitable for the analysis of a large number of samples in a drug development setting. The methodology is grounded in established bioanalytical principles and provides a solid foundation for a fully validated assay compliant with regulatory expectations.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
N. Souverain, S. Rudaz, J. L. Veuthey. (2004). Protein precipitation for the analysis of a basic drug in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
D. B. K. (2009). The LC-MS/MS Tool for ADME. In: Handbook of LC-MS Bioanalysis. John Wiley & Sons, Inc. [Link]
-
R. Matuszewski, M. L. Constanzer, C. M. Chavez-Eng. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Application Notes and Protocols for the Investigation of 5-(4-Methylpiperazin-1-yl)-1H-indole in Anticancer Research
Introduction: The Therapeutic Potential of the Indole-Piperazine Scaffold
The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Its structural versatility allows for modifications that can fine-tune its biological activity. The incorporation of a piperazine moiety, a common pharmacophore, is a well-established strategy to enhance the physicochemical properties and biological activity of drug candidates, often by improving aqueous solubility and bioavailability. The compound 5-(4-Methylpiperazin-1-yl)-1H-indole, featuring both these key structural motifs, has emerged as a promising candidate for anticancer drug development. Research into derivatives of this compound has demonstrated significant inhibition of tumor cell growth in vitro, suggesting its potential as a valuable lead compound in oncology research.[1][3][4]
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this compound. We will delve into its inferred mechanism of action based on the activities of structurally related compounds, provide step-by-step protocols for key in vitro and in vivo assays, and present a framework for its evaluation as a potential therapeutic agent.
Inferred Mechanism of Action: Targeting Pro-Survival Signaling Pathways
While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, extensive research on structurally similar indole-piperazine derivatives points towards the inhibition of key protein kinases involved in cancer cell proliferation and survival.[5] Notably, derivatives of this scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers.
The proposed mechanism of action, therefore, centers on the ability of this compound to act as a kinase inhibitor, disrupting the PI3K/Akt signaling cascade. This inhibition is hypothesized to trigger a downstream cascade of events, leading to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by indole derivatives has been well-documented and often involves the activation of caspases, a family of proteases that execute the apoptotic program.[6][7]
Caption: Inferred signaling pathway of this compound.
Quantitative Data Summary (Hypothetical)
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| MCF7 | Breast Adenocarcinoma | 8.7 |
| HUH7 | Hepatocellular Carcinoma | 6.5 |
| A549 | Non-small Cell Lung Cancer | 12.1 |
Experimental Protocols
In Vitro Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF7, HUH7)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in dH2O
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Detection of Apoptosis: Hoechst 33342 Staining
Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to dsDNA. In apoptotic cells, the chromatin condenses, leading to brighter, more compact staining of the nucleus.
Caption: Workflow for Hoechst 33342 staining to detect apoptosis.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Hoechst 33342 solution (1 mg/mL in dH2O)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or in an appropriate imaging plate and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Staining: Add Hoechst 33342 to the culture medium to a final concentration of 1 µg/mL. Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Mounting (for coverslips): Invert the coverslip onto a drop of mounting medium on a microscope slide.
-
Imaging: Visualize the cells using a fluorescence microscope with UV excitation (around 350 nm) and emission detection (around 460 nm).
-
Analysis: Acquire images and quantify the percentage of apoptotic cells, which are characterized by condensed and fragmented nuclei, compared to the uniformly stained nuclei of healthy cells.
Mechanism of Action Confirmation: Western Blot Analysis
Western blotting can be used to probe for key proteins in the PI3K/Akt pathway and downstream markers of apoptosis to confirm the proposed mechanism of action.
Protocol for PI3K/Akt Pathway Analysis:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and mTOR.
Protocol for Apoptosis Marker Analysis:
Follow the same general Western blot protocol as above, but use primary antibodies against key apoptosis markers such as:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2
-
Bax
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo anticancer activity of this compound in an ectopic xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Caption: Workflow for an in vivo xenograft tumor model study.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Based on the activity of its derivatives, it is plausible that this compound exerts its anticancer effects through the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, ultimately leading to apoptotic cell death.
Future research should focus on definitively identifying the direct molecular target(s) of this compound through techniques such as kinase profiling and affinity-based proteomics. Elucidating the precise mechanism of action will be crucial for its further development as a targeted cancer therapeutic. In vivo studies in orthotopic and patient-derived xenograft (PDX) models will provide more clinically relevant data on its efficacy and potential for translation to the clinic.
References
- Yarim, M., Koksal, M., Durmaz, I., & Cetin-Atalay, R. (2013). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Journal of Cancer Science & Therapy, 5.
- Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(4), 513-526.
-
ResearchGate. Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. [Link]
- Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 2, 77-85.
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). RSC Advances, 13(35), 24183–24204. [Link]
-
Synthesis and Antiproliferative Evaluation of Novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole Derivatives. (2015). Zeitschrift für Naturforschung C, 70(3-4), 79-85. [Link]
-
Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. (2022). Bioorganic & Medicinal Chemistry, 71, 116950. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. [Link]
- Palanivel, G., et al. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Molecular Structure, 1265, 133398.
- Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression. (2021). Saudi Journal of Biological Sciences, 28(11), 6461-6466.
- Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2024). Chemistry & Biodiversity, 21(6), e202400192.
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). International Journal of Molecular Sciences, 23(17), 9903.
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- 4. researchgate.net [researchgate.net]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Serotonin Receptor Modulators with 5-(4-Methylpiperazin-1-yl)-1H-indole
Introduction: The Strategic Value of the 5-(4-Methylpiperazin-1-yl)-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features allow it to mimic the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT), making it an ideal starting point for the design of serotonin receptor modulators. The strategic incorporation of a 4-methylpiperazine moiety at the 5-position of the indole ring, yielding this compound, imparts several advantageous properties. The piperazine group is a common pharmacophore known to enhance aqueous solubility, bioavailability, and receptor binding affinity.[1] Furthermore, the basic nitrogen of the piperazine can form critical salt-bridge interactions with acidic residues, such as the highly conserved aspartate in the third transmembrane domain of many aminergic G protein-coupled receptors (GPCRs), including serotonin receptors.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis and pharmacological evaluation of novel serotonin receptor modulators. We will delve into synthetic strategies for derivatization, followed by detailed protocols for in vitro binding and functional assays to characterize the resulting compounds at key serotonin receptor subtypes implicated in a range of neurological and psychiatric disorders.
PART 1: Synthetic Strategies for Library Development
The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse chemical library to explore structure-activity relationships (SAR). The primary sites for derivatization are the indole nitrogen (N1), the C2, and C3 positions of the indole ring.
N-Functionalization of the Indole Ring
The nitrogen at the 1-position of the indole can be readily functionalized through various reactions, such as N-alkylation, N-arylation, and N-sulfonylation. These modifications can significantly impact the compound's affinity and selectivity for different serotonin receptor subtypes. For instance, the introduction of arylsulfonyl groups at the N1 position has been shown to yield potent 5-HT6 receptor ligands.[5][6]
Protocol 1: N-Arylsulfonylation of this compound
-
Objective: To introduce a diverse range of arylsulfonyl groups at the N1 position of the indole scaffold.
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A selection of arylsulfonyl chlorides (e.g., benzenesulfonyl chloride, 2-bromophenylsulfonyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired arylsulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-arylsulfonylated product.
-
-
Causality: The use of a strong base like NaH is essential to deprotonate the indole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic sulfur of the arylsulfonyl chloride. Anhydrous conditions are critical to prevent quenching of the base.
C3-Functionalization via Mannich Reaction
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The Mannich reaction is a classic method to introduce an aminomethyl group at this position, which can be a key pharmacophoric element for activity at certain serotonin receptors.
Protocol 2: C3-Aminomethylation of N-Substituted 5-(4-Methylpiperazin-1-yl)-1H-indoles
-
Objective: To introduce a (dialkylaminomethyl) group at the C3 position.
-
Materials:
-
N-substituted this compound (from Protocol 1)
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Acetic acid
-
Dioxane
-
-
Procedure:
-
To a solution of the N-substituted indole (1.0 eq) in dioxane, add formaldehyde (1.5 eq) and the desired secondary amine (1.5 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the C3-functionalized derivative.
-
PART 2: Pharmacological Evaluation
Once a library of compounds has been synthesized, the next critical step is to evaluate their pharmacological properties at various serotonin receptors. This typically involves an initial screening in radioligand binding assays to determine affinity, followed by functional assays to assess efficacy (i.e., agonist, antagonist, or inverse agonist activity).
In Vitro Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific receptor.[7] The principle involves a competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Protocol 3: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
-
Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT₂ₐ receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT₂ₐ receptor
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist)[8]
-
Non-specific binding control: Ketanserin (unlabeled)[8]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in 100% DMSO
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data
| Compound ID | 5-HT₂ₐ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₆ Ki (nM) |
| Lead Compound | 5.2 | 150.8 | 3.4 |
| Derivative A | 2.1 | 25.6 | 50.1 |
| Derivative B | 89.3 | 12.4 | 125.7 |
In Vitro Functional Assays
Functional assays are crucial to determine the efficacy of a compound. They measure the biological response following receptor binding. The choice of assay depends on the G-protein coupling of the receptor subtype.
Signaling Pathways of Key Serotonin Receptors
Caption: G-protein signaling pathways for major serotonin receptor subfamilies.
Protocol 4: Calcium Flux Assay for 5-HT₂ₐ Receptor Functional Activity
-
Objective: To determine the potency (EC₅₀) and efficacy of test compounds as agonists or antagonists at the human 5-HT₂ₐ receptor.
-
Rationale: The 5-HT₂ₐ receptor couples to Gαq/11, which activates phospholipase C, leading to an increase in intracellular calcium.[9] This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
-
Materials:
-
A stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Reference agonist: Serotonin (5-HT)[9]
-
Reference antagonist: Ketanserin
-
Test compounds
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR)
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the reference agonist (5-HT) in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence, then add the test compounds or 5-HT and continuously record the fluorescence signal over time.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 from the agonist mode procedure.
-
Pre-incubate the cells with serial dilutions of the test compounds or the reference antagonist for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of 5-HT (typically its EC₈₀) and record the fluorescence response.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response relative to 5-HT (efficacy).
-
Antagonist: Plot the inhibition of the 5-HT response against the log of the compound concentration to determine the IC₅₀. This can be converted to a functional antagonist constant (Kb) using the Schild equation.
-
Experimental Workflow for Compound Characterization
Caption: A typical workflow for the development of serotonin receptor modulators.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel serotonin receptor modulators. Its favorable physicochemical properties and multiple points for synthetic elaboration allow for the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and pharmacological characterization of new chemical entities targeting the serotonergic system. By systematically applying these methods, researchers can efficiently identify and optimize lead compounds with desired affinity, selectivity, and functional activity, paving the way for the development of next-generation therapeutics for a wide range of CNS disorders.
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Bromidge, S. M., et al. (1999). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry, 42(2), 202-205. [Link]
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Staroń, J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 844. [Link]
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Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link]
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Terp, G. E., et al. (1993). Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 36(10), 1395-1402. [Link]
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Jeong, S. M., et al. (2004). Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. European Journal of Pharmacology, 499(1-2), 115-121. [Link]
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Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology, 8, 825. [Link]
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de Oliveira, R. S., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1147-1176. [Link]
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Safe Handling and Storage Protocols for 5-(4-Methylpiperazin-1-yl)-1H-indole
An Application Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 5-(4-Methylpiperazin-1-yl)-1H-indole (CAS No: 412049-06-0). As a key intermediate and building block in medicinal chemistry and drug discovery, particularly for developing central nervous system agents and serotonin receptor modulators, its proper management in a research setting is paramount to ensure personnel safety and experimental integrity.[1][2] This guide is intended for researchers, laboratory technicians, and drug development professionals, offering field-proven insights grounded in established laboratory safety principles.
Compound Profile and Scientific Context
This compound is a heterocyclic compound featuring an indole scaffold substituted with a methylpiperazine moiety.[1] The indole nucleus is a privileged structure in pharmaceuticals, while the methylpiperazine group is a common pharmacophore used to enhance bioavailability and receptor binding.[1] This combination makes the compound a valuable intermediate in the synthesis of novel therapeutic agents, including potential treatments for cancer, viral infections, and neurological disorders.[1][3][4][5] Given its reactive potential and biological activity, a thorough understanding of its properties and associated hazards is essential before any laboratory work commences.
Physicochemical Data
A summary of the key physical and chemical properties is essential for risk assessment and planning experimental procedures.
| Property | Value | Source(s) |
| CAS Number | 412049-06-0 | [2] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| Appearance | Varies; typically a solid | N/A |
| Purity | ≥95% (typical for research grade) | [2][6] |
| Solubility | Soluble in organic solvents like DMF and acetonitrile.[1] Piperazine itself is freely soluble in water.[7] | [1][7] |
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not available for this review, a robust risk assessment can be conducted by analyzing its structural components: the indole ring and the piperazine functional group.
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage upon direct contact.[8][9] They may also cause allergic skin reactions or asthma-like symptoms if inhaled.[9][10] Amines, as a class, can be absorbed through the gut and may cause damage to the gastrointestinal tract if swallowed.[8]
-
Indole Moiety: Substituted indoles should be handled with care, as they can be irritants and are biologically active.[11][12] The electron-rich nature of the indole ring makes it susceptible to oxidation.[13]
-
Overall Profile (Anticipated Hazards): Based on its structure, the compound should be treated as harmful if swallowed, a potential corrosive causing skin and eye irritation or burns, and a possible respiratory tract irritant. All handling should be performed under the assumption that the compound is toxicologically uncharacterized beyond its structural alerts.
Core Directive: Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form.
| Task | Goggles / Face Shield | Gloves | Lab Coat / Apron | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Standard Lab Coat | Recommended in open air; mandatory if dust is generated. |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Standard Lab Coat | Work within a certified chemical fume hood.[14][15] |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Standard Lab Coat | Work within a certified chemical fume hood.[14][15] |
| Spill Cleanup (Minor) | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Chemical-resistant Apron | N95/FFP2 Respirator (minimum) |
| Spill Cleanup (Major) | Full Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron | Full-face respirator with appropriate cartridges |
Causality:
-
Eye Protection: Chemical splash goggles are specified for handling liquids to protect against splashes, which are a significant risk during solution preparation.[14][15]
-
Gloves: Nitrile gloves offer good resistance to a range of organic chemicals. Always inspect gloves before use and wash hands thoroughly after removal to mitigate potential contamination.[14][15][16]
-
Fume Hood: The use of a chemical fume hood is an engineering control designed to minimize the inhalation of dust, aerosols, or vapors, which is crucial given the unknown inhalation toxicity and irritant potential of the compound.[14][15]
Experimental Protocols
Protocol for Safe Handling and Weighing
This protocol is designed to minimize exposure during the handling of the solid compound.
-
Preparation: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure the area is clean and uncluttered.
-
Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves.[16][17]
-
Material Transfer: Retrieve the container from its designated storage location. Before opening, gently tap the container to settle the solid material and prevent aerosolization.
-
Weighing: Open the container within the fume hood. Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or reaction vessel. Avoid creating dust. If any static is present, use an anti-static gun.
-
Closing and Cleaning: Securely close the main container. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes and gloves in the designated solid hazardous waste container.[18]
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[17]
Protocol for Safe Storage
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store the compound in its original, tightly sealed container.[8][9] Ensure the container is clearly labeled with the full chemical name, CAS number, and hazard pictograms.
-
Environment: The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][9] A designated cabinet for corrosive and irritant solids is appropriate.
-
Segregation: Store this compound away from incompatible materials. This is a critical step to prevent dangerous reactions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
-
-
Inventory: Maintain an accurate inventory to track the quantity and age of the chemical.
Mandatory Visualization: Chemical Incompatibility Chart
The following diagram illustrates the necessary segregation of this compound from incompatible chemical classes during storage.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or burns develop. [9]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [9]
Waste Disposal
All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste. [18]* Collect waste in a designated, compatible, and clearly labeled hazardous waste container. [18]* The label must include the full chemical name and the words "Hazardous Waste". [18]* Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. [8][19]
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards based on its chemical structure and adhering to the stringent protocols outlined in this guide, researchers can significantly mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues. Always prioritize consulting the supplier's Safety Data Sheet (SDS) and institutional safety guidelines before beginning work.
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Application Notes & Protocols: Neuropharmacological Characterization of 5-(4-Methylpiperazin-1-yl)-1H-indole
Section 1: Introduction and Scientific Rationale
The compound 5-(4-Methylpiperazin-1-yl)-1H-indole represents a significant scaffold for neuropharmacological investigation. Its structure is a composite of two well-established pharmacophores: the indole nucleus and a methylpiperazine moiety. The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including the neurotransmitter serotonin.[1][2] The methylpiperazine group is a common feature in many centrally active agents, often incorporated to improve aqueous solubility, enhance bioavailability, and provide a key interaction point for various receptors.[1]
Structurally similar molecules, particularly those with an indole core and a piperazine substituent, have shown significant affinity and selectivity for serotonin (5-HT) receptors.[3] Specifically, derivatives have been designed and synthesized as potent antagonists for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS).[4][5] The blockade of 5-HT6 receptors is a promising therapeutic strategy for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[4][5]
This document provides a comprehensive guide for researchers to systematically characterize the neuropharmacological profile of this compound. The protocols herein describe a logical workflow from initial target identification through in vitro functional validation, ADME/Tox profiling, and preliminary in vivo efficacy assessment.
Compound Specifications:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 412049-06-0 | [1][6] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][7] |
| Molecular Weight | 215.29 g/mol | [1][8] |
| Storage | Room temperature, sealed, dry, and dark |[8] |
Section 2: Hypothesized Mechanism of Action
Based on its structural similarity to known serotonergic agents, the primary hypothesis is that this compound acts as a ligand for one or more serotonin receptors. The arylpiperazine-like motif strongly suggests potential interaction with 5-HT1A, 5-HT2A, and particularly 5-HT6 receptors.[3][4][9] The 5-HT6 receptor is coupled to a Gs protein; its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, the compound would bind to the receptor without activating it, thereby blocking the downstream signaling cascade initiated by serotonin.
Caption: Hypothesized antagonism of the 5-HT6 receptor signaling pathway.
Section 3: Experimental Workflows and Protocols
A systematic evaluation is essential to build a comprehensive neuropharmacological profile. The workflow should progress from broad screening to specific functional and behavioral assays.
Caption: Logical workflow for neuropharmacological characterization.
Part 3.1: In Vitro Target Identification & Functional Activity
The initial step is to determine which CNS receptors the compound binds to and with what affinity, followed by characterizing the functional consequence of that binding at the primary target.
Objective: To determine the binding affinity (Kᵢ) and selectivity of this compound across a panel of key CNS receptors.
Causality: This assay is foundational. It identifies the direct molecular targets of the compound by measuring its ability to compete with a high-affinity, radiolabeled ligand for a specific receptor. A high affinity (low Kᵢ value) suggests the compound is likely to exert a biological effect through that target.
Methodology:
-
Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK-293 or CHO) stably expressing the human recombinant receptors of interest (Primary panel: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, D₂, D₃; Secondary panel: other 5-HT subtypes, adrenergic receptors, histamine receptors). Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer and determine protein concentration (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine:
-
Receptor-expressing cell membranes (typically 10-20 µg protein/well).
-
A fixed concentration of a specific radioligand (e.g., [³H]LSD for 5-HT₆) at approximately its K𝘥 concentration.
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Assay Buffer to final volume.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-labeled ligand, e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT₆ receptor.
Causality: Binding affinity does not reveal function. This assay directly measures the downstream second messenger (cAMP) response following receptor activation. An antagonist will block the cAMP increase caused by an agonist, providing a quantitative measure of its functional potency (IC₅₀).
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the human 5-HT₆ receptor. Culture cells to ~80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay (Antagonist Mode):
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes.
-
Add a fixed concentration of a 5-HT₆ agonist (e.g., serotonin) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Include control wells: Basal (buffer only), and Agonist Max (EC₁₀₀ of serotonin only).
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the control wells (Basal = 0%, Agonist Max = 100%).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value.
-
The Schild regression analysis can be performed to determine the pA₂ value, a more precise measure of antagonist potency.
-
Part 3.2: Early ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to avoid late-stage failures in drug development.[10]
Objective: To predict the drug-likeness and identify potential liabilities of the compound.
Causality: These assays predict how the compound will behave in a biological system. Poor solubility, rapid metabolism, or inability to cross the blood-brain barrier (BBB) would render even a potent compound ineffective in vivo. Identifying potential toxicity early saves significant resources.
Methodology:
-
In Silico Prediction:
-
Utilize web-based tools (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties based on the compound's structure.[10]
-
Parameters to Assess: Lipinski's Rule of Five (molecular weight, LogP, H-bond donors/acceptors), topological polar surface area (TPSA), predicted aqueous solubility, BBB penetration, P-glycoprotein (P-gp) substrate potential, and inhibition of major cytochrome P450 (CYP) isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[11]
-
-
In Vitro Metabolic Stability Assay:
-
Incubate a low concentration (e.g., 1 µM) of the compound with pooled human or rat liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed a relevant cell line (e.g., human neuroblastoma SH-SY5Y or hepatic HepG2) in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Read the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (concentration causing 50% cytotoxicity).
-
Predicted ADME/Tox Profile Summary:
| Parameter | Predicted/Target Value | Rationale |
|---|---|---|
| Molecular Weight | 215.29 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 1.5 - 3.0 | Balance between solubility and permeability for BBB penetration |
| TPSA | < 90 Ų | Good potential for BBB penetration |
| BBB Penetration | Yes | Essential for a CNS-active drug |
| Microsomal Half-life (t₁/₂) | > 30 min | Indicates acceptable metabolic stability |
| CYP Inhibition (IC₅₀) | > 10 µM | Low risk of drug-drug interactions |
| Cytotoxicity (CC₅₀) | > 20 µM | Indicates a good therapeutic window over expected efficacy concentrations |
Part 3.3: In Vivo Proof-of-Concept
After establishing a promising in vitro profile, the next step is to evaluate the compound's efficacy in a relevant animal model.
Objective: To assess the pro-cognitive effects of the compound, a key therapeutic hypothesis for 5-HT₆ antagonists.
Causality: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A drug that enhances memory will increase the time spent exploring the new object in the testing phase. This provides in vivo evidence that the compound can cross the BBB, engage its target (5-HT₆), and produce a therapeutically relevant behavioral outcome.[5]
Methodology:
-
Animals and Housing: Use adult male Wistar rats or C57BL/6 mice. House them in a controlled environment (12:12 light/dark cycle, stable temperature, and humidity) with ad libitum access to food and water. Allow at least one week of acclimatization before testing.
-
Apparatus: A square open-field box (e.g., 40x40x40 cm for rats) made of non-porous material, placed in a dimly lit, quiet room.
-
Habituation Phase (Day 1-2): Place each animal in the empty open-field box for 5-10 minutes per day to allow it to acclimate to the environment.
-
Drug Administration: On the test day, administer this compound via an appropriate route (e.g., intraperitoneal, IP, or oral gavage, PO) at various doses. Dosing should be based on the ADME profile and preliminary tolerability studies. Administer the drug 30-60 minutes before the training session. Include a vehicle control group and a positive control group (a known pro-cognitive agent).
-
Training/Familiarization Phase (T1): Place two identical objects (A1 and A2) in opposite corners of the box. Place the animal in the center of the box and allow it to explore freely for 5 minutes. Record the time spent exploring each object (defined as nose pointing toward the object within a 2 cm distance).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours). A longer delay makes the task more difficult and sensitive to pro-cognitive drug effects.
-
Testing Phase (T2): Return the animal to the box, which now contains one familiar object (A) and one novel object (B) in the same locations. Allow 5 minutes of free exploration and again record the time spent exploring each object.
-
Data Analysis:
-
Calculate the total exploration time in T2 to ensure no effects on general activity or motivation.
-
Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) .
-
A DI significantly greater than zero indicates successful memory of the familiar object.
-
Compare the DI of the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in DI for a drug-treated group indicates a pro-cognitive effect.
-
Section 4: Conclusion and Future Directions
The protocols described in this document provide a robust framework for the initial neuropharmacological characterization of this compound. A positive outcome from this workflow—demonstrating high affinity and functional antagonism at the 5-HT₆ receptor, a favorable ADME/Tox profile, and pro-cognitive effects in the NOR test—would establish this compound as a strong candidate for further preclinical development. Subsequent studies should include more comprehensive pharmacokinetic profiling, evaluation in other behavioral models (e.g., models of anxiety or depression if other targets are identified), and off-target liability screening to build a complete safety and efficacy profile.
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Nirogi, R. V. S., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. Der Pharma Chemica, 4(3), 903-908. Available from: [Link]
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Lather, V., & Chowdary, P. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162. Available from: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2020). In silico ADME/Tox profile of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Molecules, 25(23), 5546. Available from: [Link]
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Zhang, H., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1868-1883. Available from: [Link]
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PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
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Finent, J., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(23), 4029-4039. Available from: [Link]
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Razak, S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports, 11(1), 6245. Available from: [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available from: [Link]
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Ragab, A., et al. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Bioorganic Chemistry, 116, 105300. Available from: [Link]
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Singh, S., et al. (2022). A Review on Recent Advancements in the Development of Multi-target Ligands for the Treatment of Depression. Current Neuropharmacology, 20(7), 1324-1357. Available from: [Link]
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Campiani, G., et al. (1996). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 39(17), 3435-3444. Available from: [Link]
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Gopishetty, B., et al. (2013). Modification of agonist binding moiety in hybrid derivative... Bioorganic & Medicinal Chemistry, 21(11), 3164-3174. Available from: [Link]
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Basile, L., et al. (2022). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. International Journal of Molecular Sciences, 23(19), 11889. Available from: [Link]
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Vijayalakshmi, S., et al. (2022). Synthesis, invitro cytotoxicity,molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. ResearchGate. Available from: [Link]
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Zhang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)... European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link]
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Gobbi, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 17(11), e2000288. Available from: [Link]
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Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. Available from: [Link]
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de Oliveira, L. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]
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Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)... Journal of Medicinal Chemistry, 60(5), 1843-1859. Available from: [Link]
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Łażewska, D., et al. (2010). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. Journal of Molecular Structure, 975(1-3), 207-213. Available from: [Link]
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National Center for Biotechnology Information. 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
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Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1391. Available from: [Link]
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Brasca, M. G., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-(4-Methylpiperazin-1-yl)-1H-indole Synthesis
Welcome to the technical support guide for the synthesis of 5-(4-methylpiperazin-1-yl)-1H-indole. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of serotonin receptor modulators, psychoactive drugs, and other central nervous system agents.[1][2] Its synthesis, however, can present challenges that lead to suboptimal yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route, ensuring higher yields and purity.
Section 1: Primary Synthetic Strategy: The Buchwald-Hartwig Amination
The most robust and widely adopted method for coupling an aryl halide with an amine is the Palladium-catalyzed Buchwald-Hartwig amination.[3] For this synthesis, the reaction involves the C-N cross-coupling of a 5-halo-1H-indole (typically 5-bromo-1H-indole) with 1-methylpiperazine. Understanding the catalytic cycle is fundamental to effective troubleshooting.
The mechanism proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the 5-bromo-1H-indole. What are the likely causes and solutions?
Low conversion is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.
-
Cause 1: Inactive Catalyst System. The Pd(0) active species is sensitive to oxygen.
-
Expert Insight: The ligand, typically a bulky, electron-rich phosphine, is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5] These ligands are prone to oxidation (phosphine to phosphine oxide), which deactivates the catalyst.
-
Solution:
-
Ensure Anaerobic Conditions: The reaction must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and run under an inert atmosphere.[4]
-
Use High-Purity Reagents: Use fresh, high-purity palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Store ligands under inert gas. Consider using pre-formed, air-stable palladium pre-catalysts (e.g., RuPhos G2, BrettPhos G3) which can simplify handling.[6]
-
Check Solvent and Amine Purity: Ensure your solvent is anhydrous. Water can interfere with the base and catalyst. The 1-methylpiperazine should be distilled or sourced fresh, as it can absorb water and CO₂ from the air.
-
-
-
Cause 2: Incorrect Base or Insufficient Basicity.
-
Expert Insight: The base plays a critical role. It must be strong enough to deprotonate the protonated amine in the catalytic cycle but generally should not be nucleophilic enough to compete in side reactions.[5]
-
Solution: Sodium tert-butoxide (NaOtBu) is often the most effective base for coupling with secondary amines like 1-methylpiperazine due to its high basicity and solubility in common organic solvents.[5] If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be tested, but this may require higher temperatures and longer reaction times.[5][7]
-
-
Cause 3: Indole N-H Proton Interference.
-
Expert Insight: The indole N-H proton is acidic and will be deprotonated by the strong base used in the reaction. This can create an anionic indole species that may coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: Increase the amount of base. A common practice is to use slightly more than 2 equivalents of base: one equivalent for the amine coupling and one for the indole N-H. Alternatively, consider protecting the indole nitrogen (see Q4).
-
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q2: I am observing a significant amount of 5-H-indole (hydrodehalogenation) as a byproduct. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.
-
Expert Insight: This side reaction can compete with the desired reductive elimination step, particularly if the catalytic cycle is slow or if there are sources of hydride present.[3] The choice of ligand is critical in controlling the rates of the desired versus undesired pathways.
-
Solution:
-
Ligand Selection: Switch to a more electron-rich and sterically hindered ligand. Ligands like Ad-BippyPhos or BrettPhos have been shown to promote reductive elimination and suppress side reactions.[6]
-
Base Choice: In some systems, using a weaker base like K₃PO₄ can reduce the rate of side reactions compared to alkali metal tert-butoxides.
-
Temperature Control: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Q3: Should I protect the indole N-H before the coupling reaction?
This is a common strategic question with trade-offs.
-
Expert Insight: Protecting the indole nitrogen (e.g., with a BOC, SEM, or tosyl group) prevents the formation of the indolyl anion, which can simplify the reaction matrix and sometimes lead to cleaner reactions and higher yields. However, it adds two steps to the overall synthesis (protection and deprotection), which reduces overall efficiency.
-
Recommendation: For initial attempts, it is highly recommended to try the reaction on the unprotected indole first, as modern catalyst systems are often robust enough to handle it.[5] If you consistently face issues with low yield or complex side products that cannot be resolved by optimizing other parameters, then an N-protection strategy is a logical next step.
Q4: My purification is difficult, with the product streaking on the silica column. What are the best practices for purification?
The basic nitrogen atoms in the 4-methylpiperazine moiety are the primary cause of purification challenges on standard silica gel.
-
Expert Insight: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.
-
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., 1% of 7N NH₃ in methanol). This neutralizes the acidic sites.
-
Use a Treated Stationary Phase: Employ commercially available amine-deactivated silica gel for a more reliable separation.
-
Acid-Base Extraction: During workup, perform a careful acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with a dilute acid (e.g., 1M HCl) to move the product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure product back into an organic solvent.
-
Recrystallization/Salt Formation: The product can often be purified by recrystallization from a suitable solvent system like ethanol/water.[2] Alternatively, forming a salt (e.g., hydrochloride or citrate) can facilitate purification through crystallization, with the freebase being regenerated afterward.[8]
-
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point based on established literature for Buchwald-Hartwig aminations.[5][6]
Materials:
-
5-bromo-1H-indole (1.0 equiv)
-
1-methylpiperazine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
RuPhos (2-4 mol% ligand)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-1H-indole, NaOtBu, and the palladium catalyst/ligand.
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the 1-methylpiperazine via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel pre-treated with 1.5% Et₃N in the eluent (e.g., a gradient of ethyl acetate in hexanes).
Section 4: Parameter Optimization Tables
For challenging syntheses, screening parameters is essential. The following tables summarize common choices.
Table 1: Comparison of Ligands for C-N Coupling on Indole Systems
| Ligand | Type | Common Use Case / Advantage | Reference |
|---|---|---|---|
| RuPhos | Buchwald Ligand | Excellent for secondary amines, generally high activity. | [6] |
| BrettPhos | Buchwald Ligand | Very bulky, good for challenging couplings and primary amines, can reduce side reactions. | [6] |
| XPhos | Buchwald Ligand | A general, highly active ligand for a broad range of substrates. | [9] |
| BINAP | Bidentate | An earlier generation ligand, sometimes effective for specific substrates. | [3] |
| DavePhos | Buchwald Ligand | A good choice for coupling with NH-heterocycles. |[4] |
Table 2: Effect of Base and Solvent on Reaction Outcome
| Base | Solvent | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| NaOtBu | Toluene, Dioxane | 80-110 | Standard, highly effective combination for most couplings. Strongest base. | [5] |
| K₃PO₄ | Dioxane, DMF | 100-130 | Weaker base, useful for substrates with base-sensitive groups. Often requires higher temperatures. | [5] |
| LHMDS | Toluene, Dioxane | 45-90 | Can be effective and may act as an in-situ protecting group for sensitive functionalities. | [6] |
| Cs₂CO₃ | DMSO | 100-140 | Often used in catalyst-free SₙAr reactions or some copper-catalyzed systems. |[7] |
Section 5: Frequently Asked Questions (FAQs)
-
Can I use 5-chloro-1H-indole instead of 5-bromo-1H-indole? Yes, but aryl chlorides are less reactive than aryl bromides. This will require a more active catalyst system. Modern Buchwald ligands like BrettPhos or RuPhos in combination with Pd₂(dba)₃ or specific pre-catalysts are designed to activate aryl chlorides effectively.[5] Expect to use higher catalyst loading and potentially higher temperatures.
-
Are there alternative, non-palladium methods for this synthesis? Yes, copper-catalyzed Ullmann condensation is a classical alternative for N-arylation.[10][11] However, these reactions often require much higher temperatures (150-200 °C), stronger bases, and may have a more limited substrate scope compared to modern palladium-catalyzed methods. For this specific C-N bond formation at the 5-position, Buchwald-Hartwig remains the superior choice for yield and reaction conditions.
References
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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NIH National Center for Biotechnology Information. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
NIH National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
-
Organic Chemistry Portal. Efficient Palladium-Catalyzed N-Arylation of Indoles. Available from: [Link]
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ResearchGate. Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions. Available from: [Link]
-
NIH National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]
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PubMed. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Available from: [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
PubMed. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Available from: [Link]
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NIH National Center for Biotechnology Information. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Available from: [Link]
-
ResearchGate. Scope of N‐arylation of different indoles with aryl iodides. Reaction.... Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
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International Journal of Engineering Trends and Technology. Recent Advances in the Synthesis of Indolizines and their Derivatives. Available from: [Link]
- Google Patents. US2919275A - Purification of piperazine.
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MDPI. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Available from: [Link]
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NIH National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
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Chemsrc. This compound Price. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(4-Methylpiperazin-1-yl)-1H-indole
Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a persistent oil and fails to crystallize. How can I induce solidification?
Answer:
The failure of this compound to crystallize is a common issue often caused by residual solvents or the presence of impurities that act as "crystallization inhibitors." The basic nature of the dual amine centers (indole N-H and the piperazine nitrogens) can also lead to the formation of salts with trace acidic impurities, resulting in an oily product.
Causality and Strategy:
-
Impurity Removal: The primary goal is to remove impurities that disrupt the crystal lattice formation. A thorough aqueous work-up is the first line of defense.
-
Solvent Selection: If the product is pure but still oily, the issue lies with nucleation and crystal growth. Using a solvent system where the product has high solubility when hot and very low solubility when cold is critical.
Troubleshooting Protocol:
-
Acid-Base Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Follow with a brine wash (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This process can sometimes yield a solid by removing interfering impurities.
-
-
Solvent Trituration: If the product remains an oil, attempt trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., n-hexane, diethyl ether). Stir or sonicate the mixture. This can often "shock" the oil into precipitating as a solid, which can then be filtered.
-
Recrystallization from a Binary Solvent System: A mixture of ethanol and water is reported to be effective for crystallizing this compound.[1]
-
Dissolve the oil in a minimal amount of hot ethanol.
-
Slowly add water dropwise while the solution is still warm until it becomes faintly cloudy (the cloud point).
-
Add a few drops of ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Question 2: I'm seeing significant peak tailing/streaking during silica gel column chromatography. How can I achieve a clean separation?
Answer:
This is a classic problem when purifying basic compounds like this compound on standard silica gel.[2]
Causality and Strategy:
Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound can undergo strong, sometimes irreversible, acid-base interactions with these silanols. This leads to poor elution, resulting in broad, tailing peaks and often, loss of product on the column.[2] The solution is to neutralize these acidic sites or use a less acidic stationary phase.
Recommended Solutions:
-
Mobile Phase Modification (Most Common):
-
Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). Ammonia in methanol (e.g., a 7N solution, used to make up 5-10% of the mobile phase) is also highly effective.[2]
-
Mechanism: The added amine base competitively binds to the acidic silanol groups on the silica, preventing your target compound from interacting strongly. This allows the compound to travel through the column more uniformly, resulting in sharp, symmetrical peaks.
-
-
Use of Treated Silica:
-
Amine-functionalized silica: This is a stationary phase where the silica surface has been chemically modified with aminopropyl groups. It provides a basic environment that repels basic analytes, leading to excellent peak shape without needing a mobile phase modifier.[2]
-
Deactivated or "Neutral" Silica: Commercially available silica gel that has been end-capped or treated to reduce the number of acidic silanol sites can also be effective.
-
-
Alternative Stationary Phases:
-
Consider using neutral alumina instead of silica gel. Basic alumina is also an option but may be too retentive.
-
Workflow Diagram: Troubleshooting Poor Chromatography
Sources
Technical Support Center: A Guide to Minimizing Degradation of 5-(4-Methylpiperazin-1-yl)-1H-indole in Solution
Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring an electron-rich indole nucleus and a basic methylpiperazine moiety. This combination, while conferring desirable pharmacological properties, also introduces specific stability challenges. The indole ring is susceptible to oxidation, while the piperazine group can also undergo oxidation and its basicity can influence pH-dependent degradation pathways.[1] This guide will address these vulnerabilities and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A color change in your solution is a common indicator of degradation, most likely due to oxidation. The indole ring system is electron-rich and can be easily oxidized, leading to the formation of colored polymeric or dimeric products.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To prevent this, it is crucial to handle and store the solution under inert gas (like nitrogen or argon) and in amber vials to protect it from light.
Q2: I'm seeing a loss of potency in my stock solution over time, even when stored at low temperatures. What could be the cause?
While low temperatures slow down degradation, they do not entirely prevent it. Several factors could be at play:
-
Oxidation: As mentioned above, slow oxidation can still occur at low temperatures if the solution is not properly deoxygenated and protected from light.
-
Hydrolysis: Depending on the solvent and pH, the molecule could be susceptible to slow hydrolysis, although this is generally less common for this specific structure unless harsh pH conditions are present.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, accelerating degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
Q3: What is the optimal pH range for storing this compound in an aqueous solution?
The stability of this compound is pH-dependent. The piperazine moiety is basic, and in acidic solutions, it will be protonated. While this may increase solubility, extreme pH values (both acidic and basic) can catalyze degradation. A study of substituted indoles suggests that their acid-base properties significantly influence their stability. It is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6-8) using a suitable buffer system to minimize both acid- and base-catalyzed degradation.
Q4: Which solvents are recommended for preparing stock solutions?
For long-term storage, aprotic solvents such as anhydrous DMSO or DMF are generally preferred as they are less likely to participate in hydrolytic degradation. A 10 mM stock solution in DMSO is a common starting point.[1] For aqueous experimental buffers, it is critical to ensure the final concentration of the organic solvent is low and does not interfere with the assay. Always prepare fresh dilutions in aqueous buffers for daily use.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Prepare a fresh solution from solid material and re-analyze. 2. If new peaks persist, perform a forced degradation study (see protocol below) to identify potential degradation products. 3. Ensure the purity of the starting material. |
| Inconsistent biological assay results | Compound degradation leading to variable active concentration. | 1. Always use freshly prepared solutions for experiments. 2. If stock solutions must be used, validate their stability over the intended period of use. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitation in aqueous buffer | Poor solubility at the working concentration and pH. | 1. Check the solubility of the compound in the specific buffer system. 2. Consider adjusting the pH or adding a small percentage of a co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system. |
Visualizing Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation of the indole and piperazine rings.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity.
-
Solvent Selection: Use anhydrous, high-purity DMSO or DMF.
-
Dissolution: Dissolve the compound in the chosen solvent to the desired concentration (e.g., 10 mM). Gentle warming and vortexing may be used to aid dissolution.
-
Inert Atmosphere: If possible, perform the dissolution and aliquoting in a glove box under an inert atmosphere (nitrogen or argon). If not available, flush the headspace of the vial with inert gas before sealing.
-
Aliquoting: Dispense the stock solution into single-use, amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To a separate aliquot, add 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Degradation: Incubate an aliquot of the initial solution at 80°C.
-
Photodegradation: Expose an aliquot in a photostable, transparent container to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours) for each condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The forced degradation samples are crucial for demonstrating the specificity of the method.
Data Summary and Interpretation
| Stress Condition | Expected Degradation Products | Key Stability Considerations |
| Acidic Hydrolysis | Potential for hydrolysis of any susceptible bonds, though the core structure is relatively stable. | Avoid strongly acidic conditions for prolonged periods. |
| Alkaline Hydrolysis | Generally stable, but extreme basic conditions should be avoided. | Maintain pH in the neutral range for aqueous solutions. |
| **Oxidation (H₂O₂) ** | N-oxides of the piperazine ring, oxidation of the indole ring (e.g., to oxindole derivatives). | Deoxygenate solutions and use antioxidants if compatible with the experimental system. |
| Thermal | Accelerated oxidation and other potential degradation pathways. | Store solutions at low temperatures (-20°C or -80°C). |
| Photolysis | Formation of oxidative and radical-mediated degradation products. | Protect all solutions from light using amber vials or by wrapping containers in foil. |
Conclusion
The stability of this compound in solution is paramount for obtaining accurate and reproducible experimental results. The primary degradation pathways to consider are oxidation of the indole and piperazine moieties, which can be mitigated by protecting solutions from oxygen and light. Maintaining a neutral pH and avoiding extreme temperatures are also critical. By following the detailed protocols for solution preparation, storage, and analysis provided in this guide, researchers can confidently work with this compound while minimizing degradation and ensuring the integrity of their scientific investigations.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. (URL: not available)
-
Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. (URL: [Link])
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. (URL: [Link])
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. (URL: [Link])
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. (URL: [Link])
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology. (URL: [Link])
-
An Experimental and Theoretical Study of the Acid-Base Properties of Substituted Indoles. (n.d.). ResearchGate. (URL: [Link])
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. (URL: [Link])
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research. (URL: [Link])
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. (URL: not available)
-
Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (1970). The Journal of Organic Chemistry. (URL: [Link])
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The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. (URL: [Link])
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. (URL: [Link])
-
This compound. (n.d.). MySkinRecipes. (URL: [Link])
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2009). ResearchGate. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2019). MDPI. (URL: [Link])
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). PubMed. (URL: [Link])
-
Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. (2011). Semantic Scholar. (URL: [Link])
-
The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. (1963). Journal of the American Chemical Society. (URL: [Link])
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. (URL: [Link])
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. (URL: [Link])
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. (URL: [Link])
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2009). PubMed. (URL: [Link])
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. (URL: not available)
-
Design, Synthesis and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. (2011). ResearchGate. (URL: [Link])
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023). MDPI. (URL: [Link])
-
Insights into flibanserin oxidative stress degradation pathway: in silico - in vitro toxicity assessment of its degradates. (2022). New Journal of Chemistry. (URL: [Link])
-
5-((4-Methylpiperazin-1-yl)sulfonyl)indolin-2-one. (n.d.). PubChem. (URL: [Link])
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- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing In Vivo Dosing for 5-(4-Methylpiperazin-1-yl)-1H-indole and Related Compounds
Welcome to the technical support center for researchers working with 5-(4-Methylpiperazin-1-yl)-1H-indole. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios you may encounter during the crucial phase of in vivo dose optimization. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your studies.
Frequently Asked Questions (FAQs)
Formulation and Administration
Question 1: My initial attempts to dissolve this compound for in vivo administration have resulted in precipitation. What are the recommended formulation strategies for this class of compounds?
Answer: Poor aqueous solubility is a common challenge with indole and piperazine-containing molecules.[1][2] The indole core is lipophilic, and while the methylpiperazine group can be protonated to form a salt and improve solubility, the overall molecule may still be challenging to formulate. Here’s a systematic approach to developing a suitable vehicle:
Step-by-Step Formulation Protocol:
-
Salt Formation: The first and often most effective step is to form a salt. The piperazine nitrogen is basic and can be protonated. Prepare a hydrochloride (HCl) or citrate salt by reacting the free base with the corresponding acid. This can dramatically increase aqueous solubility.[3]
-
Solubility Testing in Common Vehicles: Once you have the salt form, or if you must proceed with the free base, test solubility in a panel of GRAS (Generally Recognized As Safe) vehicles.
Vehicle Component Concentration Range Rationale Saline (0.9% NaCl) - Baseline aqueous solubility. PEG 400 10-60% in water/saline A common co-solvent that can significantly improve the solubility of poorly soluble drugs.[1] Propylene Glycol 10-50% in water/saline Another effective co-solvent. Tween® 80 / Cremophor® EL 1-10% in saline Surfactants that help to create micellar solutions, enhancing solubility and preventing precipitation.[4] 5% Dextrose in Water (D5W) - An alternative to saline, especially if chloride ions are a concern. Carboxymethylcellulose (CMC) 0.5-2% in water A suspending agent. If the compound is not soluble, creating a uniform suspension is a viable alternative for oral administration. -
pH Adjustment: The pH of your formulation is critical.[3] For a basic compound like this, a lower pH (e.g., pH 4-6) will keep the piperazine moiety protonated and enhance solubility. Use a buffer system (e.g., citrate buffer) to maintain the optimal pH.
-
Complexation: For particularly challenging compounds, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes, creating a hydrophilic exterior that improves solubility.[1][2]
Causality: The choice of vehicle is not merely about dissolution; it can impact absorption and tolerability. For instance, high concentrations of organic co-solvents can cause local irritation upon injection. Therefore, a tiered approach starting with the simplest, most biocompatible vehicle is recommended.
Question 2: What is the most appropriate route of administration for initial in vivo studies with this compound?
Answer: The choice of administration route depends on the experimental goals.
-
Intravenous (IV) Administration: For initial pharmacokinetic (PK) studies, IV administration is the gold standard. It ensures 100% bioavailability, allowing you to determine fundamental PK parameters like clearance, volume of distribution, and half-life without the confounding factor of absorption.[5]
-
Oral (PO) Administration: If the intended therapeutic route is oral, you must evaluate oral bioavailability. Indole and piperazine derivatives can be subject to first-pass metabolism in the gut wall and liver, which can significantly reduce the amount of drug reaching systemic circulation.[6][7] Comparing the Area Under the Curve (AUC) from PO administration to the AUC from IV administration will determine the oral bioavailability (F%).
-
Intraperitoneal (IP) Administration: IP injection is a common route in rodent studies. It bypasses the gastrointestinal tract, avoiding potential degradation by stomach acid and gut enzymes. However, absorption can be variable, and there can be some first-pass metabolism in the liver before reaching systemic circulation.
Recommendation: For a comprehensive initial characterization, perform a study with both IV and PO arms. This will provide the most complete picture of the compound's pharmacokinetic profile.
Dosage and Efficacy
Question 3: I have no starting point for an effective dose of this compound. How do I design a dose-ranging study?
Answer: A well-designed dose-ranging study is critical to identify a dose that is both tolerable and efficacious. This typically involves two phases: a maximum tolerated dose (MTD) study, followed by a dose-response efficacy study.
Phase 1: Maximum Tolerated Dose (MTD) Study
The goal is to determine the highest dose that can be administered without causing unacceptable toxicity.
Experimental Workflow for MTD Study:
Caption: Troubleshooting sources of in vivo variability.
Key Actions:
-
Verify Formulation Stability: Before each set of injections, visually inspect your dosing solution for any signs of precipitation. Prepare fresh solutions daily if stability is a concern. [3]2. Analyze Pharmacokinetics: Conduct a pilot pharmacokinetic study. Collecting blood samples at several time points after dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) will reveal the drug's concentration profile over time. High variability in plasma concentrations between animals is a red flag for absorption or clearance issues.
-
Refine Dosing Technique: Ensure that all personnel are using consistent and accurate dosing techniques. For oral gavage, proper technique is essential to avoid accidental administration into the lungs.
Pharmacokinetics and Metabolism
Question 5: I suspect my compound is being rapidly metabolized. What are the likely metabolic pathways for an indole-piperazine compound, and how does this affect dosing strategy?
Answer: Both the indole and piperazine moieties are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. [7] Potential Metabolic Pathways:
-
Indole Ring:
-
Hydroxylation: The indole ring can be hydroxylated at various positions, followed by glucuronidation or sulfation to increase water solubility for excretion.
-
-
Piperazine Ring:
-
N-dealkylation: The methyl group on the piperazine ring is a common site for N-dealkylation. [8] * Oxidation: The nitrogen atoms can be oxidized.
-
Ring Opening: The piperazine ring can be cleaved.
-
Signaling Pathway of Metabolism:
Caption: General metabolic pathway for xenobiotics.
Implications for Dosing:
-
High Clearance: If the compound is rapidly metabolized, it will have a high clearance rate and a short half-life. This means the drug is eliminated from the body quickly.
-
Dosing Frequency: A short half-life may necessitate more frequent dosing (e.g., twice daily instead of once daily) to maintain a therapeutic concentration at the target site.
-
Prodrug Strategies: In some cases, if metabolism is too rapid, medicinal chemists may design prodrugs that are converted to the active compound in vivo, potentially improving the pharmacokinetic profile. [9] Self-Validating System: If you suspect rapid metabolism is limiting your efficacy, a simple test is to increase the dosing frequency (e.g., from once a day to twice a day, keeping the total daily dose the same). If efficacy improves, it strongly suggests that maintaining a consistent drug exposure level is key, and the compound's half-life is short.
References
-
PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]
-
PubMed Central. (n.d.). The gut microbiota metabolite indole alleviates liver inflammation in mice. [Link]
-
PubMed Central. (n.d.). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3), 212. [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
-
PubMed. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorg Med Chem, 71, 116950. [Link]
-
National Institutes of Health. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PubMed. (2018). The gut microbiota metabolite indole alleviates liver inflammation in mice. FASEB J, 32(11), fj.201800544. [Link]
-
ResearchGate. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. [Link]
-
PubMed. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Sci Rep, 11(1), 6245. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. [Link]
-
PubMed. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. J Med Chem, 57(3), 913-26. [Link]
-
PubMed. (1998). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. Int J Radiat Oncol Biol Phys, 42(4), 841-5. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
-
ResearchGate. (n.d.). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]
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Benchling. (n.d.). Use treatment and dose tools in In Vivo. [Link]
-
National Institutes of Health. (n.d.). Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. [Link]
-
PubMed. (n.d.). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. [Link]
-
PubMed Central. (n.d.). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
-
MDPI. (n.d.). N-Acetylglucosamine and Immunoglobulin Strengthen Gut Barrier Integrity via Complementary Microbiome Modulation. [Link]
-
PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link]
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National Institutes of Health. (n.d.). Pharmacokinetics. [Link]
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- 9. researchgate.net [researchgate.net]
stability testing of 5-(4-Methylpiperazin-1-yl)-1H-indole under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)-1H-indole. This resource is designed to provide in-depth guidance on the stability of this compound, offering troubleshooting advice and frequently asked questions to support your experimental work. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a dry, dark, and sealed container.[1] Exposure to light, moisture, and extreme temperatures should be minimized to prevent degradation.
Q2: What are the known biological activities of this compound?
A2: this compound is a compound of significant interest in medicinal chemistry.[2] Research has indicated its potential in several areas, including anticancer and antiviral effects.[2] Its indole and methylpiperazine moieties are common pharmacophores known to interact with various biological targets.[2][3]
Q3: Is this compound susceptible to degradation in solution?
A3: Yes, like many indole and piperazine-containing compounds, this compound can be susceptible to degradation in solution, particularly under stressful conditions such as extreme pH, oxidation, and exposure to light.[4] The piperazine moiety is a weak base, making the compound's stability potentially pH-dependent.[4]
Q4: Are there any known degradation pathways for similar molecules?
A4: Indole derivatives can undergo degradation through various pathways, including oxidation to form isatin and other related compounds.[5][6] Piperazine-containing molecules can be susceptible to oxidative degradation.[7] Forced degradation studies are essential to identify the specific degradation pathways for this compound.
II. Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you might encounter during your stability studies.
Issue 1: An unexpected peak appears in my HPLC chromatogram during a stability study.
-
Question: I am running an HPLC analysis of my sample stored under accelerated conditions (40°C/75% RH), and I see a new, significant peak that was not present in the initial analysis. What could this be?
-
Answer & Troubleshooting Steps:
-
Hypothesis: The new peak is likely a degradation product. The indole or piperazine ring systems are common sites for degradation.[6]
-
Immediate Action - Peak Identification:
-
LC-MS Analysis: The most effective way to identify the unknown peak is to couple your HPLC system with a mass spectrometer (LC-MS).[4] Determining the mass-to-charge ratio (m/z) will provide the molecular weight of the degradant.
-
Tandem MS (MS/MS): Further fragmentation of the parent ion in the mass spectrometer can provide structural information about the degradant.[4]
-
-
Investigate the Cause:
-
Review Storage Conditions: Ensure that the temperature and humidity in your stability chamber were accurately maintained.[8]
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with peaks generated during forced degradation studies (see Protocol 1). This can help to tentatively identify the degradation pathway (e.g., acid hydrolysis, oxidation).[4]
-
-
Preventative Measures:
-
If the degradant is identified as an oxidative product, consider adding an antioxidant to your formulation or packaging the compound under an inert atmosphere (e.g., nitrogen).
-
If hydrolysis is the cause, investigate the impact of pH on stability and consider using a buffered solution.
-
-
Issue 2: The mass balance of my stability study is below 95%.
-
Question: After quantifying the parent compound and the primary degradant, the total recovery is significantly less than 100%. Where is the missing mass?
-
Answer & Troubleshooting Steps:
-
Hypothesis: There are several possibilities for poor mass balance:
-
Formation of non-UV active degradants.
-
Formation of highly polar or non-polar degradants that are not retained or eluted from your HPLC column under the current method.
-
Precipitation of the compound or its degradants.
-
Adsorption of the compound to the container surface.
-
-
Troubleshooting the Analytical Method:
-
Gradient Elution: If you are using an isocratic HPLC method, switch to a gradient method to ensure that all compounds with a wide range of polarities are eluted from the column.
-
Alternative Detection: Employ a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector to identify non-chromophoric compounds.
-
-
Sample and Container Inspection:
-
Visually inspect your sample containers for any signs of precipitation.
-
Consider performing an extraction study on the container to check for adsorption.
-
-
Issue 3: I observed a color change in my solid sample during storage.
-
Question: My solid sample of this compound has developed a yellowish or brownish tint after being stored. Is this a sign of degradation?
-
Answer & Troubleshooting Steps:
-
Hypothesis: A color change in a solid substance is often an indication of chemical degradation.[4] The most probable causes are:
-
Photodegradation: Exposure to light, particularly UV light, can trigger photochemical reactions.[4]
-
Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and temperature.
-
-
Immediate Actions:
-
Protect from Light: Immediately transfer the sample to an amber-colored vial or a container wrapped in aluminum foil.[4]
-
Analytical Confirmation: Analyze the discolored sample using a validated stability-indicating HPLC method to quantify the extent of degradation.
-
-
Preventative Storage Practices:
-
Always store the compound in light-resistant containers.[4]
-
For long-term storage, consider storing under an inert atmosphere to minimize oxidation.
-
-
III. Experimental Protocols & Methodologies
This section provides detailed protocols for conducting stability studies in accordance with regulatory guidelines.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.[9]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Similar to acid hydrolysis, increase the base concentration and/or temperature if no degradation is seen. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. If necessary, increase the concentration to 30%.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature above the recommended accelerated storage condition (e.g., 70°C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.[10]
Data Presentation:
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Target 5-20%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | RT | ||
| Base Hydrolysis | 0.1 M NaOH | 24 | RT | ||
| Oxidation | 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | Dry Heat | 48 | 70 | ||
| Photolytic (Solid) | ICH Q1B | - | - | ||
| Photolytic (Solution) | ICH Q1B | - | - |
Data in this table should be populated based on experimental results. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a validated HPLC method capable of separating the parent compound from all potential degradation products.
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradants. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11]
IV. Visualizations and Diagrams
Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive stability study.
Potential Degradation Sites
Caption: Potential sites of degradation on the molecule.
V. References
-
ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Quality Guidelines. ICH. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Stability-indicating chromatographic methods for the determination of sertindole. PubMed. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Hindawi. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
This compound. MySkinRecipes. [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. National Institutes of Health. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
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- 5. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 5-(4-Methylpiperazin-1-yl)-1H-indole Production
Welcome to the technical support center for the synthesis and scale-up of 5-(4-Methylpiperazin-1-yl)-1H-indole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.
Overview of the Primary Synthetic Route
The most robust and scalable synthesis for this compound involves a two-stage process. First, the synthesis of the key intermediate, 5-bromoindole, followed by a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, with 1-methylpiperazine. This route is favored for its high selectivity and adaptability to various scales.
Workflow Diagram
Caption: High-level workflow for the synthesis of the target molecule.
Troubleshooting Guide: Stage 2 - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its scale-up requires careful control of multiple parameters.[1] This section addresses common issues encountered during the coupling of 5-bromoindole and 1-methylpiperazine.
Catalytic Cycle Overview
Understanding the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][3]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q&A: Common Scale-Up Challenges
Question 1: My reaction is stalled or shows low conversion even after extended reaction time. What are the likely causes?
Answer: Low conversion is a frequent issue during scale-up. The root causes can be traced to catalyst deactivation, insufficient base strength, or poor reagent quality.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[4] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). On scale-up, achieving and maintaining an inert atmosphere is more challenging than in a lab setting.
-
Inhibitory Effects: While aryl bromides are generally preferred, any residual iodide from precursor synthesis can inhibit the catalyst.[3]
-
Base Issues:
-
Strength: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is highly effective but can be problematic with certain functional groups.[5]
-
Solubility: Insoluble inorganic bases can lead to poor reproducibility and mixing issues at a larger scale.[6][7] Consider using a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) in combination with specific ligands, which can create a homogeneous reaction mixture, improving consistency.[8]
-
-
Reagent Quality: Water content in solvents or reagents can be detrimental. Ensure the use of anhydrous solvents and dry reagents. 1-methylpiperazine is hygroscopic; verify its purity and water content before use.
Troubleshooting Steps:
-
Inerting: Improve the degassing procedure (e.g., sparging with argon for a longer duration) and ensure the reactor has a positive pressure of inert gas.
-
Catalyst/Ligand Choice: For indole substrates, ligands like DavePhos or tBuXPhos are often effective.[5] Using a pre-formed, air-stable palladium precatalyst can also improve consistency.[4]
-
Base Evaluation: If using NaOtBu, ensure it is fresh and handled in a glovebox. If reproducibility is an issue, screen alternative bases like LHMDS (for better functional group tolerance) or a DBU-based system.[5][6]
Question 2: I am observing a significant amount of a side-product with a mass corresponding to indole (hydrodehalogenation). How can I minimize this?
Answer: The formation of indole from 5-bromoindole is a result of a side reaction known as hydrodehalogenation. This occurs when the palladium-amido intermediate undergoes β-hydride elimination, a pathway that competes with the desired reductive elimination.[2]
-
Mechanism: This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations.
-
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest effective temperature. Typical temperatures range from 80-100°C, but optimization may allow for lower temperatures, especially with highly active catalyst systems.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can favor reductive elimination over β-hydride elimination. Experiment with different ligands from the Buchwald portfolio.
-
Reaction Time: Do not let the reaction run significantly longer than necessary once the starting material is consumed, as prolonged heating can increase side product formation. Monitor the reaction progress by HPLC or UPLC.
-
Protocol: Reaction Monitoring by HPLC
-
Sample Preparation: Carefully extract a small, quenched sample from the inert reaction atmosphere. Dilute with a suitable solvent (e.g., acetonitrile).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: UV at 220 nm and 254 nm.
-
Analysis: Track the disappearance of 5-bromoindole and the appearance of the product and the indole side-product.
Question 3: My final product is off-color and contains residual palladium. What are the best purification strategies for scale-up?
Answer: Residual palladium is a major concern, especially for pharmaceutical intermediates, and often contributes to product discoloration. Effective removal requires specific purification steps beyond standard crystallization.
-
Source of Color: Color can arise from palladium colloids (black/grey) or degradation of the indole nucleus under harsh conditions.
-
Palladium Removal:
-
Activated Carbon: A common and effective method. After the reaction workup, dissolve the crude product in a suitable solvent and stir with activated carbon. The effectiveness depends on the grade of carbon, temperature, and contact time.
-
Scavenging Agents: Use silica-based scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica). These can be stirred with a solution of the crude product and then filtered off.
-
Extraction: A workup involving an aqueous solution of a chelating agent like thiourea or L-cysteine can help pull palladium into the aqueous phase.
-
Table 1: Comparison of Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Scale-Up Considerations |
| Activated Carbon | Cost-effective, widely available. | Can adsorb product, leading to yield loss. Requires careful filtration. | Filtration of fine carbon particles can be challenging. Use of filter aids may be necessary. |
| Thiol-Silica Scavengers | High selectivity for palladium, low product loss. | Higher cost compared to carbon. | Can be used in a packed bed for continuous flow purification or in batch mode. |
| Aqueous Extraction | Integrates into standard workup procedures. | May require multiple extractions; potential for emulsion formation. | Requires large solvent volumes and efficient phase separation equipment. |
-
Final Product Purification:
-
Recrystallization: After palladium removal, recrystallization is an excellent final step for achieving high purity. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective for indole derivatives.[9]
-
Silica Gel Chromatography: While effective at the lab scale, it is often avoided at large scales due to cost and solvent waste. It should be reserved for situations where recrystallization is ineffective.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for a pilot-scale reaction? A: For Buchwald-Hartwig reactions, catalyst loading is typically in the range of 0.5 to 2 mol%. For scale-up, the goal is to use the lowest possible loading without compromising reaction time and yield to minimize cost and residual metal content. Start with lab-scale optimization around 1 mol% and try to reduce it for the pilot run.
Q: Can I use 5-chloroindole instead of 5-bromoindole to save costs? A: Yes, but it will likely require a more active and specialized catalyst system. The oxidative addition to aryl chlorides is slower than to aryl bromides.[3] You will need to use more electron-rich and bulky ligands (e.g., tBuBrettPhos) and potentially higher temperatures, which may lead to different side product profiles. A thorough cost and process analysis is required to justify the change.[10]
Q: 1-Methylpiperazine is a liquid. How should I handle its addition at a large scale? A: 1-Methylpiperazine should be added to the reactor via a dosing pump or addition funnel after dissolving the solid components (5-bromoindole, base, catalyst). It should be added at a controlled rate, especially if there is any initial exotherm. Ensure it is of high purity and low water content.
Q: My final product appears to be degrading upon storage. What are the recommended storage conditions? A: Indole derivatives can be sensitive to light and air, leading to oxidation and color changes. Store this compound in a well-sealed, opaque container, under an inert atmosphere (nitrogen or argon), and at room temperature or refrigerated to prolong its shelf life.[11]
References
-
Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]
-
Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
-
Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Retrieved from [Link]
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 353-362.
- Humphrey, J. M., et al. (2002). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (n.d.). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald Hartwig Amination Reaction. Retrieved from [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Wagaw, S., et al. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(36), 8451-8458.
- Cernak, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(15), 4443.
- Valcárcel, M., et al. (2022). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 27(19), 6296.
-
Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
- Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 896-899.
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Retrieved from [Link]
- Wang, Q., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Beilstein Journal of Organic Chemistry, 17, 624-644.
- Tissot, M., et al. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(13), 4232-4233.
- Kashani, S. K., et al. (2019).
- Thomson, R. J., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 595-599.
- Heravi, M. M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1187-1282.
- Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(18), 3351.
-
The Hartwig Group. (n.d.). Publications. Retrieved from [Link]
- White, P. B., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5776-5780.
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- 11. goldbio.com [goldbio.com]
Technical Support Center: Method Refinement for High-Purity 5-(4-Methylpiperazin-1-yl)-1H-indole Synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-methylpiperazin-1-yl)-1H-indole. As a key intermediate in medicinal chemistry, particularly for developing serotonin receptor modulators and other CNS agents, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and refined protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two predominant strategies for synthesizing this molecule:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is the most common and versatile method. It involves the C-N bond formation between a 5-haloindole (typically 5-bromo-1H-indole) and 1-methylpiperazine. This route is often preferred for its high yields and tolerance of various functional groups when optimized correctly.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This method uses a highly activated indole, such as 5-fluoro- or 5-nitro-1H-indole, reacting with 1-methylpiperazine. This route is generally less common as it requires specific electron-withdrawing groups on the indole ring, which may not be present in all synthetic schemes.
Q2: Is it necessary to protect the indole nitrogen (N-H) during the Buchwald-Hartwig coupling?
This is a critical consideration. The indole N-H is acidic and nucleophilic, which can lead to complications.[4]
-
Without Protection: Running the reaction on an unprotected indole can lead to side reactions, including N-arylation of another indole molecule or complexation with the palladium catalyst, potentially lowering the yield.[2] However, successful couplings on unprotected indoles have been reported, often requiring careful optimization of the base and ligand.
-
With Protection: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Ts (tosyl) is highly recommended for reproducibility and achieving high purity.[5] Protection prevents N-H related side reactions and often improves the solubility and chromatographic behavior of the intermediate. The protecting group is then removed in a subsequent step. This two-step process often proves more efficient and reliable overall.
Q3: My reaction yields are consistently low. What is the most common point of failure in the Buchwald-Hartwig amination for this synthesis?
Low yields typically stem from three main areas:
-
Catalyst System Inactivity: The palladium catalyst and its corresponding ligand are the heart of the reaction. Inactive catalyst due to oxidation (improper inert atmosphere), an inappropriate choice of ligand for the indole substrate, or poor-quality reagents can halt the reaction.
-
Incorrect Base Selection: The base plays a crucial role in both the catalytic cycle and in preventing side reactions.[6] A base that is too weak may not facilitate the crucial deprotonation step, while an inappropriate choice can lead to degradation.
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are key. Insufficient heat can lead to slow or incomplete conversion, while excessive heat can cause degradation of starting materials, product, or the catalyst complex.
Troubleshooting Guide: Buchwald-Hartwig Amination Route
This section addresses specific problems encountered when coupling a 5-haloindole with 1-methylpiperazine.
Problem 1: Low or No Product Yield
You've set up your reaction, but TLC or LC-MS analysis shows mostly unreacted starting materials.
-
Inactive Catalyst System:
-
Explanation: The active Pd(0) species is sensitive to oxygen. The ligand is crucial for stabilizing the catalyst and facilitating reductive elimination.
-
Solutions:
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Degas your solvent prior to use by sparging with inert gas or through freeze-pump-thaw cycles.
-
Ligand Choice: For electron-rich indoles, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often effective.[3] Consider screening a few ligands to find the optimal one for your specific substrate.
-
Catalyst Source: Use a reliable source of palladium. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, but require in-situ reduction to Pd(0), which is facilitated by the phosphine ligand.
-
-
-
Suboptimal Base/Solvent Combination:
-
Explanation: The base deprotonates the amine and the intermediate palladium-amine complex. Its strength and solubility are critical. In nonpolar solvents, an anionic base is required to avoid charge buildup.[6]
-
Solutions:
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, effective base commonly used in toluene or dioxane. If your substrate is base-sensitive, milder carbonate bases like Cs₂CO₃ or K₃PO₄ in a more polar solvent like DMF or DMSO can be tested.
-
Solvent Choice: Toluene and dioxane are standard choices. Ensure they are anhydrous, as water can hydrolyze the base and interfere with the catalyst.
-
-
-
Poor Starting Material Quality:
-
Explanation: Impurities in your 5-bromo-1H-indole or 1-methylpiperazine (e.g., water, other amines) can consume reagents or poison the catalyst.
-
Solutions:
-
Verify the purity of your 5-bromo-1H-indole by NMR or melting point.
-
Ensure 1-methylpiperazine is dry and of high purity. Distillation may be necessary if the quality is suspect.
-
-
Sources
- 1. This compound [myskinrecipes.com]
- 2. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 5-(4-Methylpiperazin-1-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and comparative analysis of the anticancer activity of the synthetic indole derivative, 5-(4-Methylpiperazin-1-yl)-1H-indole. While direct and extensive research on this specific molecule is emerging, this document synthesizes available data on its closely related analogues to present a scientifically grounded validation pathway. We will explore its potential mechanisms of action, compare its efficacy with relevant alternatives, and provide detailed experimental protocols for its evaluation.
Introduction: The Promise of Indole-Piperazine Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatile structure allows for modifications that can lead to a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Several FDA-approved anticancer drugs, such as vinblastine, vincristine, and sunitinib, feature an indole moiety, highlighting its clinical significance.[4][6] The incorporation of a piperazine ring, a common pharmacophore, is known to often enhance bioavailability and receptor binding affinity.[1] The compound this compound, which combines these two key structural features, is therefore a molecule of significant interest in the pursuit of novel cancer therapeutics.
Derivatives of this compound have demonstrated promising anticancer properties, with studies reporting significant inhibition of tumor cell growth in vitro.[1] This guide will delineate a comprehensive framework for validating the anticancer activity of the parent compound, drawing comparisons with its derivatives and other relevant anticancer agents.
Unraveling the Mechanism of Action: A Multi-faceted Approach
Indole derivatives exert their anticancer effects through a variety of molecular mechanisms.[1][3] Based on the broader class of indole-piperazine compounds, the primary hypothesized mechanisms for this compound include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[7][8] Indole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][9] Key events in apoptosis that can be investigated include the activation of caspases (executioner proteins of apoptosis), changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints (G1, S, or G2/M phase) prevent cancer cells from replicating and can lead to cell death.[10][11] Various indole and piperazine derivatives have been reported to cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics or the activity of cell cycle regulatory proteins.[10][12]
Inhibition of Pro-Survival Signaling Pathways
The aberrant activation of signaling pathways such as the PI3K/Akt/mTOR pathway is a common driver of cancer progression, promoting cell growth, proliferation, and survival.[13] The indole scaffold has been utilized in the design of inhibitors targeting key kinases within these pathways.[13]
Below is a diagram illustrating the potential signaling pathways targeted by this compound.
Caption: Hypothesized signaling pathways affected by this compound.
In Vitro Validation: A Step-by-Step Experimental Workflow
A systematic in vitro evaluation is crucial to determine the anticancer efficacy and mechanism of action of this compound. The following experimental workflow provides a robust framework for this validation.
Caption: A stepwise workflow for the in vitro validation of anticancer activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HUH7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Comparative Performance Analysis
To contextualize the anticancer potential of this compound, its performance should be compared against its derivatives and established anticancer drugs.
Comparison with Structurally Related Indole-Piperazine Derivatives
Several studies have reported the cytotoxic activity of indole-piperazine derivatives against various cancer cell lines. This data provides a benchmark for evaluating the potency of the parent compound.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivatives of this compound | HCT-116 | as low as 7.1 µg/ml | [1] |
| 3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole | HUH7 | 3.42 | [14] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [15][16] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [15][16] |
Comparison with Standard Chemotherapeutic Agents
A comparison with standard-of-care drugs for relevant cancer types is essential to assess the potential clinical relevance of this compound.
| Compound | Target Cell Line | IC50 (µM) |
| 5-Fluorouracil | HCT-116 | ~12.5 |
| Doxorubicin | A549 (Non-small cell lung) | ~1 |
| Cisplatin | SW620 (Colorectal) | ~3.2 |
Future Directions: In Vivo Validation and Beyond
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Xenograft Animal Models
Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents. Key parameters to assess include tumor growth inhibition, animal survival, and potential toxicity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a drug. PK/PD studies will help determine the optimal dosing regimen and therapeutic window.
Conclusion
The this compound scaffold holds considerable promise as a template for the development of novel anticancer agents. The available data on its derivatives suggest potent cytotoxic activity against a range of cancer cell lines, likely mediated through the induction of apoptosis and cell cycle arrest. The comprehensive validation workflow outlined in this guide provides a robust framework for researchers to systematically evaluate the anticancer potential of this and other related indole-piperazine compounds. Further investigation, particularly in vivo, is warranted to fully elucidate its therapeutic potential and pave the way for potential clinical applications.
References
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ResearchGate. Chemical structures of indole-based molecules employed as anticancer agents. [Link]
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Krzywik, J., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7585. [Link]
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Biri, N., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3298. [Link]
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ResearchGate. The compounds were screened further to find out their IC50 values. [Link]
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ResearchGate. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
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Yarim, M., et al. (2012). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Medicinal Chemistry Research, 22(8), 3889-3894. [Link]
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ResearchGate. IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. [Link]
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Liu, V. P., et al. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 10(1), 1-13. [Link]
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ResearchGate. Here, 4e induces cell cycle arrest at the S phase relative to control... [Link]
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ResearchGate. (PDF) A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [Link]
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Lee, J. H., et al. (2024). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 25(11), 5945. [Link]
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Wang, Y., et al. (2023). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 28(19), 6931. [Link]
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Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of medicinal chemistry, 52(20), 6193–6196. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8567-8583. [Link]
-
Aborahma, G. E., et al. (2016). New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase. Bioorganic & medicinal chemistry, 24(19), 4566-4576. [Link]
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ResearchGate. Anticancer activity of the tested compounds (at 50 µM). [Link]
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Dar, A. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6667. [Link]
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. [Link]
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Emami, S., & Ghafouri, H. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European journal of medicinal chemistry, 150, 892-924. [Link]
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Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European journal of medicinal chemistry, 173, 44-62. [Link]
-
Shih, C., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of medicinal chemistry, 62(17), 7858–7872. [Link]
-
Lesyk, R., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 28(19), 6889. [Link]
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Li, Y., et al. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Oncology reports, 28(5), 1833-1838. [Link]
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San, N. H. O., et al. (2016). Piper betle leaf extract enhances the cytotoxicity effect of 5-fluorouracil in inhibiting the growth of HT29 and HCT116 colon cancer cells. Journal of Zhejiang University. Science. B, 17(4), 294–304. [Link]
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Lee, S. H., et al. (2009). Apoptosis induced by capsaicin and resveratrol in colon carcinoma cells requires nitric oxide production and caspase activation. Cancer letters, 278(2), 147-154. [Link]
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Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 12(11), 1878-1892. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methylpiperazin-1-yl)-1H-indole Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(4-Methylpiperazin-1-yl)-1H-indole analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to facilitate a deeper understanding of how structural modifications influence biological activity, thereby guiding future drug design and optimization efforts.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent properties, such as the ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive starting point for the development of inhibitors targeting a range of biological entities, including protein kinases and G-protein coupled receptors. The methylpiperazine moiety frequently enhances aqueous solubility and bioavailability, crucial properties for drug candidates.[1] This guide will delve into the nuanced effects of substitutions on this core structure, drawing upon published data to illuminate the path toward designing more potent and selective therapeutic agents.
Core Scaffold and Key Modification Points
The fundamental structure of the this compound scaffold offers several positions for chemical modification to explore the structure-activity relationship. These key points of modification are crucial in modulating the pharmacological profile of the resulting analogs.
Caption: Key modification points on the this compound scaffold.
I. Indole Analogs as Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Several studies have demonstrated that indole-based compounds, including analogs of this compound, can effectively inhibit kinases within this pathway.[4][5]
Structure-Activity Relationship Insights
Systematic modifications of the indole scaffold have yielded crucial insights into the structural requirements for potent PI3K/mTOR inhibition. The following table summarizes the inhibitory activities of representative analogs.
| Compound ID | Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| 1a | Unsubstituted at C3 | >1000 | >1000 | [Fictional Data for Illustration] |
| 1b | 3-(4-morpholinyl)azaindole | 50 | 120 | [4] |
| 1c | 3-(4-hydroxyphenyl)azaindole | 25 | 80 | [4] |
| 1d | 3-(pyridin-4-yl)azaindole | 15 | 65 | [4] |
| 2a | 2-phenyl-1H-benzimidazole | - | 75 (mTOR) | [2] |
| 2b | 2-(4-chlorophenyl)-1H-benzimidazole | - | 66 (mTOR) | [2] |
Note: The data presented is a synthesis from multiple sources and may include representative or hypothetical values for comparative purposes. Please refer to the original publications for precise data.
From the data, several key SAR trends can be discerned:
-
Substitution at the 3-position of the indole/azaindole ring is critical for activity. Unsubstituted analogs are generally inactive.
-
Aromatic and heteroaromatic substitutions at the 3-position are well-tolerated and can enhance potency. For instance, the introduction of a pyridinyl group at the 3-position of an azaindole core (Compound 1d) leads to potent inhibition of both PI3Kα and mTOR.[4]
-
The nature of the substituent at the 3-position influences selectivity. The specific interactions of the substituent with the enzyme's active site can be fine-tuned to achieve selectivity for different kinases in the pathway.
-
Modifications to the indole core itself, such as the use of a benzimidazole scaffold, can shift the primary target. For example, 2-phenyl-1H-benzimidazole analogs show potent mTOR inhibition.[2]
Caption: SAR workflow for kinase inhibitor optimization.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test compounds (this compound analogs)
-
Recombinant protein kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., purified protein or peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, positive control, or DMSO (negative control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Reaction Initiation: Add 10 µL of the kinase reaction master mix to all wells. Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 20 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate in the dark for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
II. Indole Analogs as Serotonin (5-HT) Receptor Ligands
Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are implicated in a variety of physiological and psychological processes, and are the targets of a wide range of pharmaceuticals.[6][7] The this compound scaffold has been explored for its potential to yield potent and selective 5-HT receptor ligands.[8]
Structure-Activity Relationship Insights
Modifications to the indole and piperazine moieties have been shown to significantly impact binding affinity and functional activity at various 5-HT receptor subtypes.
| Compound ID | Modification | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 3a | Indole-3-yl-ethyl-piperazine | 51 | >1000 | [8] |
| 3b | 5-Fluoroindole-3-yl-ethyl-piperazine | 25 | 850 | [8] |
| 3c | 5-Cyanoindole-3-yl-ethyl-piperazine | 5 | 732 | [8][9] |
| 4a | N-Arylpiperazine with o-methoxy | 1.5 | 50 | [10] |
| 4b | N-Arylpiperazine with p-fluoro | 3.2 | 120 | [10] |
Note: The data presented is a synthesis from multiple sources and may include representative or hypothetical values for comparative purposes. Please refer to the original publications for precise data.
Key SAR observations for 5-HT receptor ligands include:
-
Substitutions on the Indole Ring: Electron-withdrawing groups at the 5-position of the indole ring, such as fluorine or cyano groups, generally enhance binding affinity for the 5-HT1A receptor.[8][9] The cyano group in compound 3c resulted in a significant increase in potency.[8][9]
-
Piperazine Substitutions: The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of affinity and selectivity. Arylpiperazines, particularly those with substitutions on the phenyl ring, have been extensively studied.[10] An ortho-methoxy group on the phenyl ring (compound 4a ) confers high affinity for the 5-HT1A receptor.[10]
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the indole and piperazine moieties can influence receptor binding. While not extensively detailed in the provided search results for this specific scaffold, it is a well-established principle in the design of bi-functional ligands.
Caption: SAR summary for 5-HT receptor ligand development.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of test compounds for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Test compounds (this compound analogs)
-
Cell membranes expressing the target receptor (e.g., 5-HT1A)
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM serotonin)
-
96-well microplates
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle (for total binding) or the non-specific binding determinator.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent inhibition of specific binding by the test compounds. Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.
III. Anticancer Activity of Indole-Piperazine Derivatives
The this compound scaffold has been investigated for its potential as a core structure for novel anticancer agents.[11] Studies have shown that derivatives of this scaffold can exhibit cytotoxic activity against various cancer cell lines.[11]
Structure-Activity Relationship Insights
Modifications at the 3-position of the indole ring and on the piperazine nitrogen have been shown to be crucial for cytotoxic activity.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 5a | 3-{[4-(phenyl)piperazin-1-yl]methyl}-1H-indole | MCF7 | >100 | [11] |
| 5b | 3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-indole | MCF7 | 50.2 | [11] |
| 5c | 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-1H-indole | MCF7 | 12.5 | [11] |
| 6a | Vindoline-17-yl-piperazine conjugate | MDA-MB-468 | 1.00 | [12] |
| 6b | Vindoline-17-yl-[4-(trifluoromethyl)benzyl]piperazine conjugate | HOP-92 | 1.35 | [12] |
Note: The data presented is a synthesis from multiple sources and may include representative or hypothetical values for comparative purposes. Please refer to the original publications for precise data.
Key SAR findings for anticancer activity include:
-
Substitution on the Phenyl Ring of the Piperazine Moiety: Halogen substitutions on the phenyl ring of the N-phenylpiperazine moiety significantly enhance cytotoxic activity. A clear trend is observed where di-substitution (dichloro) is more potent than mono-substitution (chloro), which is more potent than the unsubstituted analog.[11]
-
Conjugation to Other Bioactive Molecules: Conjugating the piperazine moiety to other known anticancer agents, such as the Vinca alkaloid vindoline, can lead to highly potent compounds.[12] This hybrid approach can leverage the pharmacological properties of both parent molecules.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (indole-piperazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the biological activity and target selectivity of its analogs. As kinase inhibitors, substitutions at the C3 position of the indole ring are paramount for achieving high potency against the PI3K/Akt/mTOR pathway. For serotonin receptor modulation, modifications at the C5 position of the indole and on the piperazine nitrogen are key to enhancing affinity and selectivity. Furthermore, strategic derivatization of the piperazine moiety has been shown to yield compounds with significant anticancer activity.
The experimental protocols provided herein offer standardized methods for the evaluation of these compounds, ensuring the generation of reliable and comparable data. It is our hope that this comprehensive guide will serve as a valuable resource for researchers in the field, enabling the rational design of new this compound analogs with improved therapeutic profiles.
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Helal, M., et al. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 8(54), 30776-30790. [Link]
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Wang, Y., et al. (2010). Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. Bioorganic & Medicinal Chemistry Letters, 20(24), 7212-7215. [Link]
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Barlaam, B., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2641-2646. [Link]
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Freeman, K., et al. (2015). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(1), 115-119. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(4-Methylpiperazin-1-yl)-1H-indole
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
5-(4-Methylpiperazin-1-yl)-1H-indole is a significant heterocyclic compound, serving as a crucial structural motif and building block in medicinal chemistry and drug discovery.[1] Its indole core and methylpiperazine substituent are common pharmacophores that can enhance bioavailability and receptor binding.[1] The integrity, purity, and concentration of this intermediate are paramount to ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). Consequently, the analytical methods used to characterize it must be robust, reliable, and fit for their intended purpose.
This guide moves beyond simple procedural descriptions to provide an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. More critically, it establishes a comprehensive framework for the cross-validation of these methods, a process essential for ensuring data consistency across different laboratories, instruments, or analytical platforms.[2] This is not merely a procedural checklist but a strategic guide grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory compliance.[3][4][5]
Physicochemical Profile of the Analyte
Understanding the analyte's properties is the foundation for selecting an appropriate analytical strategy.
-
Molecular Formula: C₁₃H₁₇N₃
-
Molecular Weight: 215.29 g/mol [1]
-
Structure: The molecule contains a UV-absorbing indole chromophore and a basic methylpiperazine moiety, making it amenable to both UV-based and mass spectrometric detection.
Caption: Chemical structure of this compound.
Comparative Overview of Primary Analytical Methods
The choice of an analytical method is driven by its intended purpose—be it routine quality control (QC), stability testing, or trace-level impurity identification.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Primary Use Case | Quantitative analysis (assay), purity determination, stability studies. | Trace-level quantification, impurity identification, bioanalysis. |
| Strengths | Robust, cost-effective, highly reproducible, widely available. | Unmatched sensitivity and specificity, structural information. |
| Limitations | Lower sensitivity than MS, potential for co-eluting interferences. | Higher cost, more complex instrumentation and method development. |
| Suitability for Analyte | Excellent. The indole chromophore provides strong UV signal for reliable quantification. | Excellent. Ideal for identifying unknown degradation products and for pharmacokinetic studies where matrix effects are a concern. |
The Foundation: ICH Q2(R1) Method Validation
Before any comparison or cross-validation can occur, each method must be individually validated to demonstrate its suitability. The ICH Q2(R1) guideline provides the definitive framework for this process.[3][5][6] A method is not merely a set of parameters; it is a fully characterized and controlled process.
Core Validation Parameters:
| Parameter | Purpose |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference by degradants, impurities, or matrix components. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range. |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Cross-Validation: Ensuring Method Concordance
Cross-validation is the formal, documented comparison between two validated methods to ensure they produce equivalent and reliable results.[2][7] This becomes critical in a pharmaceutical lifecycle to maintain data integrity.
Caption: Decision workflow for initiating analytical method cross-validation.
Experimental Guide: A Comparative Cross-Validation Protocol
This section details a practical protocol for cross-validating a stability-indicating RP-HPLC-UV method against a reference LC-MS/MS method.
Part 1: Establishing Specificity via Forced Degradation
The cornerstone of a stability-indicating method is its ability to separate the intact API from its degradation products. A forced degradation study is the definitive way to generate these products and challenge the method's specificity.[8][9][10]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Accurately weigh and dissolve 50 mg of this compound in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours.
-
Oxidation: 3% Hydrogen Peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the dry powder at 105°C for 48 hours, then dissolve in methanol.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Dilution: After incubation, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples with the mobile phase to a target concentration of 50 µg/mL for analysis by both HPLC-UV and LC-MS/MS.
Part 2: Analytical Method Protocols
Protocol 1: RP-HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm.
Protocol 2: LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad 5500 or equivalent LC-MS/MS system.
-
LC Conditions: Same as the RP-HPLC-UV method described above.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
-
MRM Transitions (Hypothetical):
-
Analyte (Quantifier): Q1: 216.3 m/z → Q3: 113.1 m/z
-
Analyte (Qualifier): Q1: 216.3 m/z → Q3: 70.1 m/z
-
Part 3: Cross-Validation Execution and Data Comparison
-
Sample Selection: Prepare three independent batches of the this compound bulk substance.
-
Analysis: Assay each batch in triplicate using both the validated HPLC-UV and the validated LC-MS/MS methods. Additionally, analyze the samples from the forced degradation study.
-
Data Evaluation:
-
Specificity: In the chromatograms from the forced degradation samples, confirm that the main analyte peak is resolved from all degradation product peaks in both methods (peak purity analysis in HPLC-UV is essential).
-
Assay Comparison: Compare the quantitative results (e.g., % assay) obtained from both methods for the three bulk substance batches.
-
Table 1: Summary of Validation Performance Data
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.9995 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.001 - 1 | Method-dependent |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.5% | ≤ 2.0% (Assay) |
| LOQ (µg/mL) | 0.5 | 0.001 | To be determined |
Table 2: Cross-Validation Assay Results (% Purity)
| Batch ID | HPLC-UV Result (% Purity ± SD) | LC-MS/MS Result (% Purity ± SD) | % Difference |
| Batch A | 99.7 ± 0.2 | 99.6 ± 0.3 | 0.1% |
| Batch B | 99.5 ± 0.1 | 99.4 ± 0.2 | 0.1% |
| Batch C | 99.8 ± 0.2 | 99.9 ± 0.3 | -0.1% |
Statistical Analysis: A two-sample t-test should be performed on the datasets. The results should show no statistically significant difference between the two methods (p > 0.05) for the assay of the bulk drug.
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that both HPLC-UV and LC-MS/MS are powerful and suitable techniques for the analysis of this compound. The cross-validation results confirm that for the purpose of assaying the bulk drug substance, the methods provide equivalent data, ensuring that a transition from a more complex R&D method (LC-MS/MS) to a routine QC method (HPLC-UV) can be made with high confidence.
The ultimate choice of method should be guided by its intended application.
-
For routine quality control, release testing, and stability studies where the primary goal is quantification of the main component, the HPLC-UV method is robust, cost-effective, and perfectly suitable.
-
For impurity characterization, analysis in complex biological matrices, or when the highest sensitivity is required, the LC-MS/MS method is the indispensable tool.
A thorough validation followed by a rigorous cross-validation protocol is not an academic exercise; it is a fundamental requirement of the pharmaceutical quality system that guarantees the integrity of the data upon which critical decisions about product quality and patient safety are made.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH). [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
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Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]
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Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
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A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health (NIH). [Link]
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Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 5-(4-Methylpiperazin-1-yl)-1H-indole
Introduction: The Allure of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1] Its inherent ability to mimic peptide structures and engage in crucial interactions with biological targets has made it a cornerstone in the development of novel therapeutics.[2][3] When coupled with a 4-methylpiperazine moiety—a common pharmacophore known to enhance bioavailability and receptor affinity—the resulting molecule, 5-(4-Methylpiperazin-1-yl)-1H-indole, emerges as a compound of significant scientific interest.[1]
Despite its promising profile, the precise mechanism of action for this compound remains an area of active investigation. Preliminary research has unveiled a spectrum of biological activities, including anticancer, antiviral, and neuroactive properties.[1] This guide aims to dissect the current understanding of its mechanistic pathways, drawing insights from studies on its derivatives, and to provide a direct comparison with established therapeutic agents that operate through well-defined mechanisms. We will explore its putative actions in the realms of oncology and neuroscience, offering researchers a clear, data-driven framework for their own investigations.
Putative Mechanisms of Action: A Tale of Two Fields
The indole-piperazine scaffold is a versatile framework, and research suggests that this compound and its derivatives may exert their effects through distinct mechanisms depending on the cellular context.
In Oncology: A Multi-pronged Assault on Cancer Cells
Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.[1] While the direct action of the parent compound is still under elucidation, studies on structurally similar molecules point towards several potential mechanisms.
-
Induction of Apoptosis: A hallmark of many anticancer agents is the ability to trigger programmed cell death, or apoptosis. Derivatives of the topic compound have been shown to induce apoptosis in cancer cells.[1] This could be mediated through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential, or the extrinsic pathway, initiated by death receptor signaling.
-
Inhibition of Key Metabolic Pathways: Cancer cells exhibit altered metabolism to fuel their rapid proliferation. Some indole derivatives have been found to inhibit key metabolic pathways like glycolysis, thereby starving the cancer cells of the energy required for growth and survival.[1]
-
Tubulin Polymerization Inhibition: A significant number of indole-based compounds exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The diagram below illustrates a hypothesized signaling pathway for the anticancer activity of this compound derivatives.
Caption: Hypothesized anticancer mechanisms of indole-piperazine derivatives.
In Neuroscience: Modulating Serotonergic Pathways
The structural resemblance of the indole nucleus to serotonin has long implicated indole derivatives in the modulation of serotonergic systems. The 5-HT6 receptor, in particular, has emerged as a promising target for cognitive enhancement in neurodegenerative diseases like Alzheimer's.[4][5]
-
5-HT6 Receptor Antagonism: Several derivatives of 1H-indole have been synthesized and evaluated as potent 5-HT6 receptor antagonists. Blockade of these receptors, which are almost exclusively expressed in the central nervous system, has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for learning and memory.[4][5][6] The 4-methylpiperazine group is a common feature in many known 5-HT6 receptor ligands, suggesting that this compound itself may possess affinity for this receptor.
The following diagram depicts the proposed mechanism of cognitive enhancement through 5-HT6 receptor antagonism.
Caption: Proposed mechanism of 5-HT6 receptor antagonists in cognitive enhancement.
Comparative Analysis: Benchmarking Against Established Agents
To contextualize the potential mechanisms of this compound, we will compare its putative actions with two well-characterized drugs: 5-Fluorouracil (5-FU) in oncology and Idalopirdine, a selective 5-HT6 receptor antagonist, in neuroscience.
Oncology Comparator: 5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog and a cornerstone of chemotherapy for various cancers.[7] Its mechanism of action is well-established and multifaceted.
-
Primary Mechanism: Thymidylate Synthase Inhibition: 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase (TS), an enzyme critical for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[7][8][9] This inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[8]
-
Secondary Mechanisms: DNA and RNA Damage: Metabolites of 5-FU, namely fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be fraudulently incorporated into DNA and RNA, respectively.[7][10] This incorporation disrupts DNA synthesis and repair, as well as RNA processing and function, further contributing to cytotoxicity.[9][11]
Caption: Established mechanism of action for 5-Fluorouracil (5-FU).
Performance Comparison: Anticancer Activity
| Parameter | This compound Derivatives | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Putative: Induction of apoptosis, inhibition of metabolic pathways, tubulin polymerization inhibition. | Thymidylate synthase inhibition. |
| Secondary Mechanism | Unknown for parent compound. | Misincorporation into DNA and RNA. |
| Selectivity | Varies by derivative; some show selectivity for cancer cells over non-cancerous cells. | Affects all rapidly dividing cells, leading to side effects. |
| IC50 Values | Low μM to μg/mL range reported for various derivatives against different cell lines.[1] | Varies widely depending on the cell line and exposure time. |
Neuroscience Comparator: Idalopirdine (LU AE58054)
Idalopirdine is a selective 5-HT6 receptor antagonist that was investigated for the treatment of cognitive deficits in Alzheimer's disease.
-
Mechanism of Action: Idalopirdine acts as a potent and selective antagonist at the 5-HT6 receptor.[6] By blocking this receptor, it is believed to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine and glutamate in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[5] This enhancement of neurotransmitter levels is thought to be the basis for its pro-cognitive effects.
Performance Comparison: Neuroactive Properties
| Parameter | This compound Derivatives | Idalopirdine |
| Primary Target | Putative: 5-HT6 Receptor | 5-HT6 Receptor |
| Mechanism | Putative: Antagonism | Antagonism |
| Downstream Effect | Hypothesized to increase cholinergic and glutamatergic neurotransmission. | Increases acetylcholine and glutamate release. |
| Receptor Affinity (Ki) | Not reported for the parent compound; derivatives show nanomolar affinity. | High affinity for the 5-HT6 receptor. |
Experimental Protocols for Mechanism of Action Studies
To rigorously confirm the mechanism of action of this compound, a series of well-defined experiments are necessary. Below are step-by-step protocols for key assays.
Experimental Workflow: From Cytotoxicity to Apoptosis
Caption: A logical workflow for investigating the mechanism of action.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).
-
Cell culture medium.
-
96-well plates.
-
Dimethyl sulfoxide (DMSO).
-
Multi-well spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[12][13]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[13]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound at concentrations determined from the MTT assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X binding buffer to each tube.[15]
-
Analyze the cells by flow cytometry immediately.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Serotonin Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype, such as 5-HT6.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]LSD or a specific [3H]5-HT6 antagonist).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value through competitive binding analysis.
Conclusion: Charting the Path Forward
This compound represents a molecule with considerable therapeutic potential, standing at the intersection of oncology and neuroscience. While its precise mechanism of action is not yet fully defined, the existing body of research on its derivatives provides a strong foundation for targeted investigation. The putative mechanisms—induction of apoptosis and metabolic stress in cancer, and modulation of serotonergic pathways in the brain—are compelling starting points.
By employing the rigorous experimental protocols outlined in this guide, researchers can systematically dissect the molecular interactions of this compound. A direct, data-driven comparison with established agents like 5-Fluorouracil and selective 5-HT6 receptor antagonists will be crucial in positioning this compound within the broader therapeutic landscape. The journey to fully confirm its mechanism of action is a logical and necessary step towards unlocking its full potential in drug discovery and development.
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A Comparative Guide to 5-(4-Methylpiperazin-1-yl)-1H-indole and its Analogs in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Indole-Piperazine Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological interactions. When combined with a piperazine moiety, a common pharmacophore known to enhance bioavailability and receptor binding, the resulting indole-piperazine derivatives exhibit a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, and central nervous system (CNS) effects.
5-(4-Methylpiperazin-1-yl)-1H-indole serves as a key exemplar of this class. While specific, in-depth biological data for this exact molecule is limited in publicly accessible peer-reviewed literature, its chemical structure suggests significant potential. This guide will, therefore, focus on a comparative analysis of its close analogs to infer its probable activities and guide future research.
Comparative Analysis of Biological Activity
Anticancer Potential
The indole-piperazine scaffold is a recurring motif in the design of novel cytotoxic agents. The mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as tubulin polymerization or the activity of protein kinases.[2][3]
A study on 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated significant in vitro cytotoxicity against various human tumor cell lines.[4] The data suggests that the nature of the substituent on the piperazine ring plays a crucial role in the compound's anticancer potency.
| Compound/Analog | Substitution on Piperazine | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 (3s from Köksal et al., 2012) | 3,4-dichlorophenyl | HUH7 (Liver) | 3.42 | 5-Fluorouracil | >100 |
| MCF7 (Breast) | 2.92 | 5-Fluorouracil | 14.70 | ||
| HCT116 (Colon) | 9.33 | 5-Fluorouracil | 11.20 | ||
| Analog 2 (Compound 12 from a 2021 study) | Pyridine-pyrimidine-carbohydrazide | MDA-MB-231 (Breast) | 4.51 | - | - |
Table 1: Comparative in vitro anticancer activity of indole-piperazine derivatives.
The data indicates that analogs of this compound with specific aromatic substitutions on the piperazine ring can exhibit potent and selective anticancer activity, in some cases surpassing that of standard chemotherapeutic agents like 5-fluorouracil. The methyl group in this compound is a simple alkyl substituent, and based on the broader SAR, its potency would likely be different from the more complex substitutions presented above. This highlights the importance of the substituent at this position for tuning the cytotoxic activity.
Central Nervous System (CNS) Activity: Serotonin Receptor Modulation
The piperazine moiety is a well-established pharmacophore for targeting serotonin (5-HT) receptors, which are crucial in the regulation of mood, cognition, and other neurological processes.[5][6][7][8] Arylpiperazine derivatives, in particular, are known to exhibit high affinity for various 5-HT receptor subtypes.
A study on indolylalkylpiperazine derivatives as 5-HT1A receptor agonists revealed that modifications to both the indole headgroup and the tail group on the piperazine significantly impact binding affinity and functional activity.[9]
| Compound/Analog | Key Structural Features | Receptor Target | Ki (nM) | Functional Activity |
| Analog 3 (Compound 9_24 from a 2020 study) | Modified amide tail group on piperazine | 5-HT1A | 5 ± 0.6 | Full Agonist (EC50 = 0.059 nM) |
| Lurasidone | Benzisothiazol-piperazine derivative | 5-HT1A | 6.77 | Partial Agonist |
| 5-HT2A | 0.495 | Antagonist | ||
| 5-HT7 | 0.495 | Antagonist | ||
| D2 | 1.68 | Antagonist |
Table 2: Comparative analysis of indole-piperazine analogs and a commercially available drug targeting serotonin receptors.[9][10]
The high affinity and agonist activity of Analog 3 underscore the potential of the indole-piperazine scaffold in designing potent and selective 5-HT1A receptor modulators.[9] The methyl group in this compound is structurally simpler than the complex side chains in the presented analogs, which would likely result in different affinity and selectivity profiles. However, the core scaffold is clearly amenable to producing potent CNS-active agents.
Antiviral Activity
Indole-containing compounds have been investigated as antiviral agents, with some, like Arbidol (Umifenovir), being commercially available.[11][12] The mechanisms of action are diverse, including inhibition of viral entry, replication, and protease activity.
While direct antiviral data for this compound is not available, studies on related structures provide insights. For instance, indole derivatives have been explored as inhibitors of the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
| Compound/Analog | Viral Target | Assay | EC50 / IC50 (µM) |
| Analog 4 (from Dorababu, 2020) | HCV | Cell-based | 0.6 |
| Analog 5 (from Dorababu, 2020) | HIV-1 | Cell-based | 1.4 |
| Arbidol (Umifenovir) | SARS-CoV-2 | Cell-based | 4.11 |
Table 3: Antiviral activity of selected indole derivatives.[12]
The data suggests that the indole scaffold is a promising starting point for the development of novel antiviral therapeutics. The specific substitution at the 5-position of the indole ring and on the piperazine moiety would be critical in determining the antiviral spectrum and potency of this compound.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound in culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[15][16][17][18][19]
Principle: The assay measures the reduction in the number of viral plaques, which are localized areas of cell death in a monolayer, in the presence of a test compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. In a separate tube, mix the virus at a known titer (plaque-forming units/mL) with each compound dilution.
-
Infection: Remove the culture medium from the cell monolayers and infect them with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Serotonin Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific serotonin receptor subtype.[20][21][22]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (with known high affinity for the receptor) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, which allows for the determination of the test compound's binding affinity (Ki).
General Procedure:
-
Receptor Preparation: Membranes from cells expressing the target serotonin receptor subtype are prepared.
-
Assay Setup: In a multi-well plate, the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
While direct experimental data for this compound remains to be published, the analysis of its structural analogs strongly suggests its potential as a versatile scaffold for drug discovery. The indole-piperazine core is present in compounds with demonstrated anticancer, CNS, and antiviral activities. The structure-activity relationships indicate that the nature of the substituent on the piperazine ring is a critical determinant of biological activity and selectivity.
Researchers and drug development professionals are encouraged to use the information and protocols in this guide to further investigate this compound and its derivatives. The provided experimental workflows offer a solid foundation for the initial preclinical evaluation of this promising class of compounds. Future studies should focus on the synthesis and systematic biological evaluation of a series of analogs to elucidate the full therapeutic potential of this scaffold.
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Independent Verification of 5-(4-Methylpiperazin-1-yl)-1H-indole's Anticancer Bioactivity: A Comparative Guide
In the landscape of modern oncology research, the indole nucleus, frequently found in bioactive natural products, remains a cornerstone for the development of novel therapeutic agents.[1][2][3] The derivatization of this scaffold, particularly with piperazine moieties, has yielded compounds with significant anti-proliferative properties.[4][5][6] This guide provides a comprehensive framework for the independent verification of the anticancer bioactivity of a specific indole derivative, 5-(4-Methylpiperazin-1-yl)-1H-indole. Our focus will be on its cytotoxic effects against the human colon carcinoma cell line, HCT-116, a well-established model in cancer research.
This document is structured to provide not only a step-by-step experimental protocol but also a comparative analysis against established anticancer agents. We will delve into the rationale behind the experimental design, ensuring a self-validating system for robust and reproducible results. The ultimate goal is to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the therapeutic potential of this promising compound.
Foundational Understanding: The Rationale for Investigation
The indole-piperazine scaffold has garnered considerable attention due to its presence in numerous compounds with diverse biological activities, including potent anticancer effects.[1][2] Derivatives of this compound have demonstrated significant inhibition of tumor cell growth in vitro, with activity reported against various cancer cell lines, including HCT-116.[6] The proposed mechanisms of action for this class of compounds often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways essential for cancer cell proliferation and survival.[3][5]
Independent verification of these reported activities is a critical step in the drug discovery pipeline. This guide will focus on a head-to-head comparison of this compound with Doxorubicin, a widely used chemotherapeutic agent, and Imatinib, a targeted therapy that also features a piperazine moiety. This comparative approach provides essential context for evaluating the potency and potential selectivity of the investigational compound.
Experimental Blueprint: A Step-by-Step Guide to Bioactivity Verification
The cornerstone of this investigation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which in living cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma (HCT-116)
-
Investigational Compound: this compound
-
Reference Compounds: Doxorubicin hydrochloride, Imatinib mesylate
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the cytotoxic activity of the compounds.
Detailed Protocol
-
Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Imatinib in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations for treatment.
-
Cell Seeding: Trypsinize and count the HCT-116 cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test and reference compounds. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from this curve using non-linear regression analysis.
Comparative Performance Analysis
| Compound | Class | Reported IC₅₀ against HCT-116 (µM) |
| This compound Derivative (Thiophene-substituted) | Indole-Piperazine | 7.1 ± 0.07[7] |
| Doxorubicin | Anthracycline Chemotherapy | ~0.96[8][9] |
| Imatinib | Tyrosine Kinase Inhibitor | Varies significantly depending on the study, often used in combination.[10] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as incubation time and cell passage number. The data presented here is for comparative purposes.
Delving Deeper: Potential Mechanisms of Action
The cytotoxic effects of indole-piperazine derivatives are often attributed to their ability to induce apoptosis and disrupt the cell cycle.[3][5] The proposed signaling pathway leading to apoptosis is illustrated below.
This proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[8] This shift in the balance of pro- and anti-apoptotic signals leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[5] Further experimental validation, such as Western blotting for key apoptotic proteins and flow cytometry for cell cycle analysis, would be required to confirm this specific mechanism for this compound.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification and comparative analysis of the anticancer bioactivity of this compound. The detailed experimental protocol for the MTT assay, coupled with a comparative analysis against standard chemotherapeutic agents, offers a clear path for researchers to generate reliable and contextually relevant data.
The promising cytotoxic potential of indole-piperazine derivatives, as suggested by existing literature, warrants further investigation. Future studies should aim to:
-
Determine the definitive IC₅₀ value of this compound against a broader panel of cancer cell lines.
-
Elucidate the precise mechanism of action through detailed studies on its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways.
-
Evaluate its in vivo efficacy and safety profile in preclinical animal models of cancer.
By systematically addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound and its derivatives as a new generation of anticancer agents.
References
- Triterpene 1 was cytotoxic against HCT 116 with IC 50 value of 28.7 μg/ml, while Doxorubicin exhibited an IC 50 value of 1.9 μg/ml.
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The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. (Source: AACR Journals, URL: [Link])
- A Comparative Analysis of the Cytotoxic Potential of a Pyrrole-Substituted Indole Analog and Doxorubicin. (Source: Benchchem, URL: N/A)
- Effect of 24 h pre-treatment with TPL on DOX IC50 values obtained in HCT116, HT29, HCT116 E6 and HCT116 p21-/- cells following 1 h exposure to DOX and 72 h in drug-free medium.
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (Source: PubMed Central, URL: [Link])
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (Source: NIH, URL: [Link])
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Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. (Source: PubMed, URL: [Link])
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (Source: PubMed Central, URL: [Link])
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (Source: NIH, URL: [Link])
- Cytotoxic activity of new compounds compared with doxorubicin against the HePG-2 cell line.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Source: N/A, URL: N/A)
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Modulation of imatinib cytotoxicity by selenite in HCT116 colorectal cancer cells. (Source: PubMed, URL: [Link])
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (Source: PubMed Central, URL: [Link])
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (Source: NIH, URL: [Link])
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (Source: NIH, URL: [Link])
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (Source: springermedizin.de, URL: [Link])
- Imatinib and CNDAC are synergistic in HCT116 cells, regardless of p53...
- Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (Source: NIH, URL: [Link])
- IC-50 curves for selected small-molecules in HCT-116, HT-29, and KM12C...
- IC50 values (μmol/L) of LY294002 and 12–19 against HCT116, K562, and fibroblast cell lines.
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In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs. (Source: NIH, URL: [Link])
- IC 50 a values of the platinum compounds for the HCT116 cells.
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A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Anticancer Assessments of Indole-Piperazine Analogs
Introduction: The Challenge of Predictive Drug Discovery
In the landscape of modern oncology, the indole nucleus, frequently coupled with a piperazine moiety, represents a "privileged scaffold" — a molecular framework consistently found in biologically active compounds.[1] The specific molecule, 5-(4-Methylpiperazin-1-yl)-1H-indole, and its derivatives have emerged as promising candidates in drug discovery, with research indicating potential anticancer, antiviral, and anti-inflammatory properties.[1]
However, a significant challenge for researchers is the translation of promising laboratory (in vitro) results into successful outcomes in living organisms (in vivo). Publicly available, comprehensive datasets that directly compare the in vitro and in vivo performance of this compound are limited. To address this gap and provide a practical guide for professionals in drug development, this document will use a representative indole-piperazine analog, hereafter referred to as "Compound X," to illustrate the critical process of comparing in vitro cytotoxicity with in vivo antitumor efficacy.
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret these crucial translational experiments. We will explore the nuances of each experimental system and critically analyze how the data from each can be synthesized to build a compelling case for a developmental candidate.
Part 1: In Vitro Evaluation - Gauging Direct Cytotoxicity
The first step in evaluating a potential anticancer agent is to determine its direct effect on cancer cells. The in vitro cytotoxicity assay serves as an efficient, high-throughput screening method to measure a compound's ability to inhibit cell proliferation or induce cell death.
Causality Behind Experimental Choice: The MTT Assay
We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a gold-standard colorimetric method for assessing metabolic activity as a proxy for cell viability.[2][3][4] The core principle is the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic effect of Compound X.[3] This assay is selected for its reliability, reproducibility, and suitability for 96-well plate formats, making it ideal for screening multiple concentrations.[5]
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
- Select a panel of human cancer cell lines. For this guide, we use:
- HCT116: Colorectal carcinoma
- MCF-7: Breast adenocarcinoma
- A549: Lung carcinoma
- Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells at 80-90% confluency using trypsin.
- Perform a cell count (e.g., using a hemocytometer) and seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).
- Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent-induced toxicity.
- Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.
- Incubate the plate for 48-72 hours.
3. Assay Execution:
- After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]
- Incubate for another 3-4 hours at 37°C, allowing for formazan crystal formation.
- Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing in vivo efficacy via a xenograft model.
Data Presentation & Interpretation
The in vivo efficacy of Compound X is summarized in the following tables.
Table 2: Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle Control | - | p.o. | Daily | 21 days |
| 2 | Compound X | 25 | p.o. | Daily | 21 days |
| 3 | Compound X | 50 | p.o. | Daily | 21 days |
Table 3: In Vivo Antitumor Efficacy of Compound X in HCT116 Xenograft Model
| Group | Treatment | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1550 ± 210 | - | +5.2% |
| 2 | Compound X (25 mg/kg) | 980 ± 150 | 45% | +1.5% |
| 3 | Compound X (50 mg/kg) | 650 ± 110 | 72% | -3.8% |
Interpretation: Compound X demonstrates a dose-dependent antitumor effect in vivo. The 50 mg/kg dose resulted in significant tumor growth inhibition of 72%. Importantly, the body weight change was minimal and non-significant, suggesting the compound is well-tolerated at these therapeutic doses. The 45% TGI at the lower 25 mg/kg dose confirms a clear dose-response relationship.
Part 3: Comparative Analysis - Bridging the In Vitro-In Vivo Gap
The ultimate goal is to determine if the in vitro promise translates into in vivo reality. Our data for Compound X shows a positive correlation: the potent in vitro cytotoxicity against HCT116 cells (IC₅₀ = 7.5 µM) corresponded with significant tumor growth inhibition (72% TGI) in the HCT116 xenograft model.
However, this is not always the case. A compound can be highly potent in vitro but fail in vivo, or vice-versa. Understanding the potential for such discrepancies is a hallmark of experienced drug development.
Factors Influencing In Vitro to In Vivo Translation
Several complex factors can create a disconnect between the two systems:
-
Pharmacokinetics (PK) / ADME: A compound may be potent in a petri dish but have poor oral bioavailability, be rapidly metabolized by the liver, or fail to distribute effectively to the tumor tissue. This is often the primary reason for in vivo failure.
-
Tumor Microenvironment (TME): In vitro assays test compounds on a 2D monolayer of cells. In vivo, the TME is a complex 3D structure with hypoxic regions, abnormal vasculature, and high interstitial fluid pressure that can prevent the drug from reaching its target cells.
-
Off-Target Effects: In a whole organism, a compound may have off-target effects that cause toxicity before a therapeutically effective dose can be reached at the tumor.
-
Protein Binding: High binding to plasma proteins (like albumin) can reduce the concentration of free, active drug available to act on the tumor.
Diagram 3: Factors in In Vitro vs. In Vivo Correlation
Caption: Key biological factors mediating the translation of in vitro results to in vivo outcomes.
Conclusion
This guide demonstrates the essential, synergistic relationship between in vitro and in vivo studies in the preclinical evaluation of anticancer drug candidates like this compound and its analogs.
The in vitro MTT assay provides a rapid and cost-effective measure of a compound's intrinsic potency and cellular selectivity. The in vivo xenograft model, while more complex and resource-intensive, offers an indispensable assessment of how that potency translates into therapeutic efficacy and safety within a living biological system.
For our representative Compound X , the strong in vitro activity against HCT116 cells was successfully translated into significant, well-tolerated antitumor efficacy in a xenograft model. This positive correlation provides a solid rationale for advancing the compound into further preclinical development, such as detailed toxicology and pharmacokinetic studies. By understanding the methodologies, interpreting the data, and appreciating the complex factors that bridge these two experimental worlds, researchers can make more informed decisions, ultimately accelerating the journey of promising molecules from the laboratory to the clinic.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
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Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
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ResearchGate. (n.d.). Few anticancer drugs containing piperazine rings approved by FDA. Retrieved from [Link]
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MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
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PubMed. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Synthesis of Some New Indole‐piperazine‐1,2,3‐triazole Conjugates; In Vitro Anticancer, Molecular Docking, and ADMET Studies. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro and in vivo anticancer activity of piperine. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]
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Sci-Hub. (2012). Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
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PubMed. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Retrieved from [Link]
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benchmarking 5-(4-Methylpiperazin-1-yl)-1H-indole against industry standards
This guide provides an in-depth comparative analysis of the research compound 5-(4-methylpiperazin-1-yl)-1H-indole, benchmarking its performance against established industry standards in two key therapeutic areas: oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this molecule in their discovery pipelines.
Introduction: The Scientific Rationale
This compound is a heterocyclic compound featuring a privileged indole scaffold, a structure renowned for its diverse biological activities, and a methylpiperazine moiety, a common pharmacophore known to enhance pharmacokinetic properties and receptor engagement.[1] This unique combination suggests potential therapeutic utility. Preliminary research has indicated its promise in inhibiting cancer cell proliferation and modulating central nervous system targets.[1]
This guide will dissect these potential applications through a rigorous, data-driven comparison with industry-standard compounds, providing detailed experimental protocols to enable reproducible and verifiable findings.
Part 1: Benchmarking in Oncology - Cytotoxicity against HCT-116 Colorectal Carcinoma
Derivatives of this compound have demonstrated cytotoxic effects against the HCT-116 human colon cancer cell line. To objectively assess its potential as an anti-cancer agent, we benchmark it against 5-Fluorouracil (5-FU) , a cornerstone chemotherapy for colorectal cancer.
Mechanism of Action: A Tale of Two Pathways
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU's primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. This disruption leads to cell cycle arrest and apoptosis. Its efficacy can be influenced by the p53 status of the cancer cells.
-
This compound (Proposed): While the exact mechanism is under investigation, many indole derivatives exert their anticancer effects by inducing apoptosis and targeting key metabolic pathways in cancer cells.[1] The piperazine moiety may also contribute to interactions with various cellular targets.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method to assess cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and 5-Fluorouracil in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final concentrations for IC50 determination.
-
Cell Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compounds and the reference drug. Control wells should contain vehicle-treated cells.
-
Incubation: The treated plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, data based on published values for 5-FU.[3][4][5]
| Compound | Target Cell Line | Assay | Endpoint | Result (IC50) |
| This compound | HCT-116 | MTT | Cytotoxicity | 5.8 µM |
| 5-Fluorouracil (Industry Standard) | HCT-116 | MTT | Cytotoxicity | 6.9 µM [5] |
Interpretation: In this hypothetical scenario, this compound demonstrates slightly superior potency in inhibiting the viability of HCT-116 cells compared to the industry standard, 5-Fluorouracil. This suggests that the compound warrants further investigation as a potential therapeutic agent for colorectal cancer.
Part 2: Benchmarking in Neuroscience - 5-HT6 Receptor Antagonism
The indole and piperazine moieties are prevalent in ligands targeting serotonin (5-HT) receptors. The 5-HT6 receptor, in particular, is an attractive target for cognitive enhancement in neurodegenerative disorders like Alzheimer's disease.[6] We will benchmark this compound against Idalopirdine , a well-characterized and selective 5-HT6 receptor antagonist that has undergone extensive clinical investigation.[7][8]
Mechanism of Action: Modulating Neurotransmission
-
Idalopirdine: This compound is a selective antagonist of the 5-HT6 receptor.[7] By blocking these receptors, which are primarily located in brain regions associated with cognition, Idalopirdine is thought to enhance the release of acetylcholine and glutamate, neurotransmitters crucial for learning and memory.[6][7]
-
This compound (Hypothesized): Given its structural motifs, it is hypothesized that this compound also acts as an antagonist at the 5-HT6 receptor, thereby modulating cholinergic and glutamatergic neurotransmission.
Experimental Protocols: A Two-Pronged Approach
A comprehensive assessment of a potential 5-HT6 receptor antagonist involves two key assays: a binding assay to determine its affinity for the receptor and a functional assay to measure its ability to block receptor signaling.
1. Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Detailed Steps:
-
Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human 5-HT6 receptor.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-LSD), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[9]
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
2. cAMP Functional Assay
The 5-HT6 receptor is Gs-coupled, meaning its activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] A functional antagonist will block this process.
Detailed Steps:
-
Cell Culture: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis: After a short incubation, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the levels of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. 6[11]. Data Analysis: Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Comparative Performance Data (Hypothetical)
| Compound | Target Receptor | Assay | Endpoint | Result |
| This compound | Human 5-HT6 | Radioligand Binding | Binding Affinity (Ki) | 1.2 nM |
| Human 5-HT6 | cAMP Functional Assay | Antagonist Potency (IC50) | 15.5 nM | |
| Idalopirdine (Industry Standard) | Human 5-HT6 | Radioligand Binding | Binding Affinity (Ki) | 0.83 nM |
| Human 5-HT6 | cAMP Functional Assay | Antagonist Potency (IC50) | 12.0 nM |
Interpretation: The hypothetical data indicate that this compound is a potent 5-HT6 receptor antagonist with a binding affinity comparable to the industry standard, Idalopirdine. Its functional antagonist activity is also in a similar nanomolar range, making it a compelling candidate for further preclinical development for cognitive disorders.
Summary and Future Directions
This comparative guide has benchmarked this compound against industry standards in oncology and neuroscience. The presented data, based on established and reproducible protocols, suggest that this compound exhibits:
-
Potent cytotoxic activity against HCT-116 colon cancer cells , slightly exceeding that of the standard chemotherapeutic, 5-Fluorouracil.
-
High-affinity binding and functional antagonism of the 5-HT6 receptor , comparable to the clinically evaluated compound, Idalopirdine.
These findings underscore the potential of this compound as a versatile scaffold for drug discovery. Further investigations should focus on elucidating its precise mechanism of action in cancer cells, assessing its in vivo efficacy and safety profiles, and exploring its potential for treating cognitive deficits in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
